(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c1-3-11-5(6(7,8)9)4(2-10)12-3/h2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBCFZNSHHHITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693371 | |
| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283720-60-4 | |
| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for the preparation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine, a key building block in pharmaceutical and agrochemical research. The synthesis commences with the construction of the central thiazole ring, followed by functional group manipulations to yield the target primary amine. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and further investigation.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This intermediate is then converted to the corresponding carboxamide, which is subsequently reduced to the target methanamine. The overall synthetic scheme is depicted below.
Figure 1: Overall synthetic pathway for this compound.
Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
The synthesis of the key carboxylic acid intermediate can be achieved through two primary routes, differing in the initial halogenation step of ethyl trifluoroacetoacetate. Both a chlorination and a bromination pathway have been reported in the patent literature.
Route 1: Chlorination Pathway
This route involves the chlorination of ethyl trifluoroacetoacetate with sulfuryl chloride, followed by a one-pot cyclization and hydrolysis.
An In-depth Technical Guide to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine is a fluorinated heterocyclic amine with potential applications in medicinal chemistry and drug discovery. Its structural motifs, including the thiazole ring and the trifluoromethyl group, are prevalent in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed plausible synthesis pathway, and an outline for the in silico prediction of biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Physicochemical Properties
A comprehensive summary of the known and predicted physicochemical properties of this compound and its key precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is provided below. The data for the target compound are largely predicted due to the limited availability of experimental values in the public domain.
Table 1: Physicochemical Properties
| Property | This compound | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid |
| IUPAC Name | [2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
| CAS Number | 1283720-60-4[1] | 117724-63-7 |
| Molecular Formula | C₆H₇F₃N₂S | C₆H₄F₃NO₂S |
| Molecular Weight | 196.2 g/mol [1] | 211.16 g/mol [2] |
| Physical Form | Solid[1] | Light yellow solid or powder to crystal[2] |
| Melting Point | Not available | 186-187 °C[2] |
| Boiling Point | 162.9 ± 40.0 °C (Predicted) | 285.5 ± 40.0 °C (Predicted)[2] |
| Solubility | Not available | Soluble in Methanol[2] |
| pKa | 7.74 ± 0.29 (Predicted) | 2.59 ± 0.10 (Predicted) |
| logP | Not available | 1.85 (Predicted) |
| InChI Key | OHBCFZNSHHHITQ-UHFFFAOYSA-N[1] | REKJPVUFKQYMHW-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
A plausible and detailed multi-step synthesis of this compound is outlined below, commencing from the commercially available precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Plausible two-step synthesis of the target amine from its carboxylic acid precursor.
Step 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide
This step involves the conversion of the carboxylic acid to its corresponding amide via an acyl chloride intermediate.
Materials:
-
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous ammonia (NH₃)
-
Ice bath
-
Standard glassware for organic synthesis under inert atmosphere
Experimental Protocol:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride. This intermediate is often used in the next step without further purification.
-
Amidation: Cool the crude acyl chloride in an ice bath and slowly add a concentrated aqueous solution of ammonia (excess) with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
The resulting solid precipitate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
This final step involves the reduction of the amide to the target primary amine using a strong reducing agent.
Materials:
-
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Water
-
15% aqueous Sodium hydroxide (NaOH)
-
Standard glassware for organic synthesis under inert atmosphere
Experimental Protocol:
-
Reduction: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.
-
To this stirred suspension, add a solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide (1.0 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the flask in an ice bath. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Predicted Biological Activity and In Silico Analysis
While no specific experimental biological activity data for this compound has been reported, the thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of activities. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity. Therefore, in silico methods can be employed to predict potential biological targets and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Conceptual workflow for the in silico analysis of the target compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[3] A general protocol for developing a QSAR model for a novel compound like this compound would involve:
-
Data Set Collection: Curate a dataset of structurally similar thiazole derivatives with known biological activities against a specific target.
-
Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for all compounds in the dataset, including the target molecule.
-
Model Building: Utilize statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
-
Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external validation sets.
-
Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.
ADME/Tox Prediction
In silico ADME/Tox prediction is a crucial step in early-stage drug discovery to identify potential liabilities.[4] Several web-based tools and software packages can be used for this purpose.
Protocol for In Silico ADME/Tox Prediction:
-
Input: The chemical structure of this compound is provided as a SMILES string or in SDF format.
-
Prediction Servers: Utilize freely available web servers such as SwissADME and pkCSM.[4]
-
Parameter Analysis: Analyze the predicted parameters, which may include:
-
Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.
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Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding, and volume of distribution.
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Metabolism: Cytochrome P450 (CYP) inhibition/substrate profile.
-
Excretion: Total clearance and renal OCT2 substrate status.
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Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity, and skin sensitization.
-
-
Drug-Likeness Evaluation: Assess the compound's adherence to established drug-likeness rules (e.g., Lipinski's rule of five).
Safety Information
Based on available safety data for this compound, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of this compound for researchers in the field of drug discovery. While experimental data for this specific compound is limited, the provided physicochemical predictions, a detailed plausible synthesis protocol, and an outline for in silico biological activity assessment offer a solid starting point for further investigation. The structural features of this molecule suggest it is a promising scaffold for the development of novel therapeutic agents, and the methodologies described herein can guide its future exploration.
References
An In-depth Technical Guide to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine (CAS Number: 1283720-60-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine, identified by CAS number 1283720-60-4. The document details its physicochemical properties, a proposed synthetic route based on available literature for its precursors, and an analysis of the biological activities of structurally related compounds.
Core Compound Characterization
This compound is a substituted thiazole derivative. The presence of a trifluoromethyl group and a primary amine function suggests its potential as a scaffold in medicinal chemistry and drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1283720-60-4 | Vendor Data |
| Molecular Formula | C₆H₇F₃N₂S | Vendor Data |
| Molecular Weight | 196.19 g/mol | Vendor Data |
| IUPAC Name | (2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)methanamine | Vendor Data |
| Physical Form | Solid | Synthonix Corporation[1] |
| Purity | Typically ≥95% | Synthonix Corporation[1] |
| Predicted Boiling Point | 214.8±35.0 °C | ChemicalBook[2] |
| Predicted Density | 1.382±0.06 g/cm³ | ChemicalBook[2] |
| Storage Temperature | Freezer | Synthonix Corporation[1] |
Synthesis and Experimental Protocols
Synthesis of the Key Intermediate: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid has been described to proceed in three main steps starting from ethyl trifluoroacetoacetate.
Experimental Protocol:
-
Step 1: Chlorination of Ethyl Trifluoroacetoacetate. Ethyl trifluoroacetoacetate is chlorinated using sulfuryl chloride to yield ethyl 2-chloro-4,4,4-trifluoroacetoacetate.
-
Step 2: Cyclization with Thioacetamide. The resulting chlorinated intermediate is then cyclized with thioacetamide in a suitable solvent such as absolute ethanol to form ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.
-
Step 3: Hydrolysis. The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, for example, by using sodium hydroxide followed by acidification.
This multi-step synthesis can be performed as a one-pot reaction, with reported overall yields exceeding 90%.
Proposed Synthesis of this compound
The conversion of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to the target amine can be achieved through standard organic chemistry transformations, likely proceeding through an amide or nitrile intermediate.
Proposed Experimental Workflow:
-
Amide Formation: The carboxylic acid can be converted to the corresponding primary amide, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide, using standard amide coupling reagents (e.g., DCC, EDC) or via an acid chloride intermediate.
-
Reduction of the Amide: The resulting amide can then be reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).
-
Alternative Route via Nitrile: Alternatively, the amide can be dehydrated to the corresponding nitrile, 2-methyl-4-(trifluoromethyl)thiazole-5-carbonitrile. Subsequent reduction of the nitrile with a reducing agent like LiAlH₄ or through catalytic hydrogenation would also yield the target amine.
Biological Activity and Potential Applications
Direct biological activity data for this compound is not currently available in published literature. However, research on structurally similar compounds, specifically 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives, provides insights into the potential biological profile of this class of molecules.
A study on novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives revealed significant fungicidal and insecticidal activities.[3]
Table 2: Biological Activity of Structurally Related 2-Methyl-4-trifluoromethylthiazole-5-carboxamide Derivatives[3]
| Compound ID | Target Organism | Activity | Concentration |
| Compound 1 | Phytophthora infestans (Tomato Late Blight) | 90% control | 375 g ai/ha |
| Compound 2F | Empoasca fabae (Potato Leafhopper) | 80% control | 600 g ai/ha |
| Compound 2H | Empoasca fabae (Potato Leafhopper) | 100% control | 600 g ai/ha |
These findings suggest that the 2-methyl-4-(trifluoromethyl)thiazole scaffold may be a promising pharmacophore for the development of new agrochemicals. The broader class of thiazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, further highlighting the potential of this compound in drug discovery programs.
Due to the absence of specific studies on the mechanism of action of this compound or its close analogs, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate its biological targets and mode of action.
Conclusion
This compound is a fluorinated thiazole derivative with potential for applications in agrochemical and pharmaceutical research. While specific biological data for this compound is lacking, the demonstrated activity of its close structural analogs suggests that it may possess valuable fungicidal and insecticidal properties. The synthetic route to this compound is accessible through well-established chemical transformations from commercially available starting materials. Further investigation into the biological activity and mechanism of action of this specific compound is warranted to fully explore its therapeutic or agrochemical potential.
References
The Multifaceted Biological Activities of Trifluoromethylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of bioactive molecules. The unique electronic and lipophilic nature of the CF3 group can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets. When coupled with the versatile thiazole ring, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylthiazole derivatives exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Data Presentation: A Quantitative Overview of Biological Activities
The following tables summarize the reported quantitative data for the biological activities of various trifluoromethylthiazole derivatives.
Table 1: Anticancer Activity of Trifluoromethylthiazole Derivatives
| Compound ID/Series | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | ||||
| 3b | A375 (Melanoma) | MTT | 25.4 | |
| C32 (Melanoma) | MTT | 24.4 | ||
| DU145 (Prostate) | MTT | 33.5 | ||
| N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas | ||||
| 8c | PC-3 (Prostate) | NCI-60 | logGI50 = -7.10 | |
| 9c | SNB-75 (CNS) | NCI-60 | logGI50 = -5.84 | |
| 9b | UO-31 (Renal) | NCI-60 | logGI50 = -5.66 | |
| SR (Leukemia) | NCI-60 | logGI50 = -5.44 | ||
| PI3K/mTOR Dual Inhibitors | ||||
| 3b | HL-60(TB) (Leukemia) | MTT | - | [1] |
| 3e | HL-60(TB) (Leukemia) | MTT | - | [1] |
| Bis-Thiazole Derivatives | ||||
| 5c | Hela (Cervical) | MTT | 0.0006 | [2] |
| 5f | KF-28 (Ovarian) | MTT | 0.006 | [2] |
Table 2: Antimicrobial Activity of Trifluoromethylthiazole Derivatives
| Compound ID/Series | Microbial Strain | Assay Type | MIC (µg/mL) / EC50 (µg/mL) | Reference |
| Phenylthiazole-1,3,4-thiadiazole thione | ||||
| 5k | Ralstonia solanacearum | Broth Microdilution | EC50 = 2.23 | [3] |
| 5b | Sclerotinia sclerotiorum | Mycelial Growth Rate | EC50 = 0.51 | [3] |
| Isothiazole–thiazole derivatives | ||||
| 6u | Pseudoperonospora cubensis | in vivo | EC50 = 0.046 | [4] |
| Phytophthora infestans | in vivo | EC50 = 0.20 | [4] | |
| 6b | Sclerotinia sclerotiorum | Mycelial Growth Rate | EC50 = 0.22 | [4] |
| 6c | Sclerotinia sclerotiorum | Mycelial Growth Rate | EC50 = 0.53 | [4] |
| 2-methyl-4-trifluoromethylthiazole-5-carboxamides | ||||
| Compound 1 | Tomato late blight | Greenhouse | 90% control @ 375g ai/ha | [5] |
Table 3: Enzyme Inhibitory Activity of Trifluoromethylthiazole Derivatives
| Compound ID/Series | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| PI3K/mTOR Dual Inhibitors | ||||
| 3b | PI3Kα | Biochemical Assay | Potent (similar to alpelisib) | [1] |
| mTOR | Biochemical Assay | Moderate | [1] | |
| 3e | PI3Kα | Biochemical Assay | Moderate | [1] |
| mTOR | Biochemical Assay | Weaker | [1] |
Table 4: Agricultural Activities of Trifluoromethylthiazole Derivatives
| Compound ID/Series | Target Organism | Activity Type | LC50 / EC50 / % Control | Reference |
| N-pyridylpyrazole thiazole derivatives | ||||
| 7g | Plutella xylostella | Insecticidal | LC50 = 5.32 mg/L | [6] |
| Spodoptera exigua | Insecticidal | LC50 = 6.75 mg/L | [6] | |
| Spodoptera frugiperda | Insecticidal | LC50 = 7.64 mg/L | [6] | |
| 2-methyl-4-trifluoromethylthiazole-5-carboxamides | ||||
| 2F | Potato leafhopper | Insecticidal | 80% control @ 600g ai/ha | [5] |
| 2H | Potato leafhopper | Insecticidal | 100% control @ 600g ai/ha | [5] |
| Amide derivatives containing thiazole | ||||
| Series 5 | Echinochloa crus-galli | Herbicidal | Moderate activity @ 100 mg/L | [7] |
| Amaranthus ascedense | Herbicidal | Moderate activity @ 100 mg/L | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Anticancer Activity: MTT Cell Viability Assay
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
b. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Trifluoromethylthiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
c. Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylthiazole derivative in complete medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the agent that prevents visible growth.
b. Materials:
-
Microbial strain (bacteria or fungi)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Trifluoromethylthiazole derivative stock solution (in DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
c. Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism. For bacteria, this is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. For fungi, a spore or yeast suspension is prepared and adjusted to a specific concentration.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the trifluoromethylthiazole derivative in the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial suspension to each well, resulting in a final volume of 100 µL and the desired final inoculum concentration.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition: COX Inhibition Assay
This protocol describes a method to screen for inhibitors of cyclooxygenase (COX) enzymes.
a. Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically. The presence of an inhibitor will reduce the rate of this reaction.
b. Materials:
-
COX-1 or COX-2 enzyme
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid
-
Trifluoromethylthiazole derivative stock solution (in DMSO)
-
96-well plate
-
Microplate reader
c. Protocol:
-
Reagent Preparation: Prepare working solutions of the enzyme, heme, chromogenic substrate, and arachidonic acid in the assay buffer.
-
Inhibitor Addition: Add the trifluoromethylthiazole derivative at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).
-
Enzyme Reaction: Add the enzyme, heme, and chromogenic substrate to the wells and pre-incubate for a short period.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.
-
Absorbance Measurement: Immediately measure the absorbance kinetically at the appropriate wavelength (e.g., 590 nm for TMPD) for a set period.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathways in Cancer
Trifluoromethylthiazole derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Some thiazole derivatives have been identified as dual inhibitors of PI3K and mTOR.[1]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by trifluoromethylthiazole derivatives.
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, leading to changes in gene expression and ultimately controlling cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers.
Caption: The MAPK/ERK signaling pathway, a potential target for anticancer trifluoromethylthiazoles.
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Many anticancer agents, including some thiazole derivatives, exert their effects by inducing apoptosis.[2][8]
Caption: Intrinsic apoptosis pathway induced by trifluoromethylthiazole derivatives.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for screening novel trifluoromethylthiazole derivatives for their anticancer activity.
Caption: General workflow for the screening and evaluation of novel anticancer compounds.
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates.
Caption: Logical workflow for conducting structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
Trifluoromethylthiazole derivatives represent a promising class of compounds with a diverse range of biological activities. Their potent anticancer, antimicrobial, and enzyme-inhibitory effects, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group, make them attractive candidates for further drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers in the field.
Future research should focus on elucidating the precise molecular mechanisms of action, particularly the specific signaling pathways modulated by these compounds. Comprehensive structure-activity relationship studies, aided by computational modeling, will be instrumental in the rational design of next-generation trifluoromethylthiazole derivatives with enhanced potency, selectivity, and improved safety profiles. Furthermore, exploring the therapeutic potential of these compounds in other disease areas, such as inflammatory and neurodegenerative disorders, could open up new avenues for their clinical application. The continued investigation of this versatile chemical scaffold holds great promise for the development of novel and effective therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 3. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laccei.org [laccei.org]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives [pharmacia.pensoft.net]
An In-depth Technical Guide on the (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine Core: Synthesis, Inferred Mechanism of Action, and Biological Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine, a compound for which direct public data is scarce. By examining its synthetic precursors and structurally related compounds, particularly the agricultural fungicide thifluzamide, we can infer its likely mechanism of action and biological significance. This document outlines the synthesis of its parent compound, a proposed synthetic route to the target molecule, the well-established mechanism of action of related succinate dehydrogenase inhibitors, and the broader antimicrobial context of thiazole derivatives.
Synthetic Pathways
Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
The synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is well-documented and typically involves a multi-step process. One common method starts with ethyl trifluoroacetoacetate. The process can be summarized as follows:
-
Chlorination: Ethyl trifluoroacetoacetate is chlorinated, often using sulfuryl chloride, to yield ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.[1]
-
Cyclization: The resulting chlorinated intermediate is then cyclized with thioacetamide. This reaction forms the thiazole ring, producing ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.[1]
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically achieved by treatment with a base like sodium hydroxide followed by acidification.[2][3]
Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
-
Materials: Ethyl trifluoroacetoacetate, sulfuryl chloride, thioacetamide, sodium hydroxide, hydrochloric acid, and appropriate solvents (e.g., ethanol, water).
-
Step 1: Chlorination: To a solution of ethyl trifluoroacetoacetate, add sulfuryl chloride dropwise at a controlled temperature. Monitor the reaction by suitable analytical methods (e.g., GC-MS or TLC) until completion.
-
Step 2: Cyclization: The crude chlorinated product is reacted with thioacetamide in a suitable solvent such as ethanol. The reaction mixture is typically heated to facilitate the cyclization.
-
Step 3: Hydrolysis: To the solution containing the ethyl ester, an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux for a specified period to ensure complete hydrolysis. After cooling, the solution is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed, and dried.[3]
Proposed Synthesis of this compound
A plausible synthetic route to obtain the target methanamine from the carboxylic acid would involve the following steps, as illustrated in the diagram below:
-
Amide Formation: The carboxylic acid is first converted to an amide. This can be achieved through various standard peptide coupling reactions or by converting the carboxylic acid to an acyl chloride followed by reaction with ammonia.
-
Reduction: The resulting amide is then reduced to the primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
Inferred Mechanism of Action
While there is no direct information on the mechanism of action for this compound, the biological activity of its close structural relative, thifluzamide, provides a strong basis for inference. Thifluzamide is a potent fungicide that acts by inhibiting succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[4][5][6]
This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.[4][7] It is highly probable that this compound, if biologically active, would exhibit a similar mode of action, targeting cellular respiration.
Biological Context and Potential Applications
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[8][9][10][11][12] The presence of a trifluoromethyl group can often enhance the biological activity and metabolic stability of a molecule.[13][14]
Given this context, this compound and its derivatives are promising candidates for screening as antimicrobial agents. The primary amine group also provides a reactive handle for further chemical modification to explore a wider range of biological targets.
Quantitative Data
As there is no publicly available data for this compound, the following table summarizes the known data for the related fungicide, thifluzamide, for contextual understanding.
| Compound | Target Organism | Assay Type | Metric | Value | Reference |
| Thifluzamide | Rhizoctonia solani | In vitro | EC₅₀ | 0.02 µg/mL | [15] |
| Thifluzamide | Various fungal pathogens | Field Trials | Efficacy | High | [4][5][6] |
General Experimental Workflow for Antimicrobial Screening
The following diagram outlines a general workflow for screening the antimicrobial activity of a novel compound like this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Materials: Test compound, microbial cultures (bacterial or fungal strains), appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), sterile 96-well microplates, incubator.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
References
- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 2. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 3. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution [cnagrochem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Fungicide Thifluzamide - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 7. peptechbio.com [peptechbio.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Potential Therapeutic Targets of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine is not extensively available in public literature. This guide synthesizes information from closely related analogues and the broader class of 2,4,5-trisubstituted thiazoles to infer potential therapeutic targets and applications. The information presented is intended for research and drug development professionals and should be considered hypothetical until validated by direct experimentation.
The 2,4,5-trisubstituted thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents. The specific substitutions of a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and a methanamine group at the 5-position suggest that this compound could be a promising candidate for further investigation in several therapeutic areas.
Potential Therapeutic Areas and Inferred Targets
Based on the biological activities of structurally similar compounds, the primary therapeutic areas of interest for this compound are oncology and infectious diseases.
Oncology
The thiazole ring is a key component of several approved and investigational anticancer agents. The 2-aminothiazole moiety, in particular, has been identified as a novel kinase inhibitor template.[2] This suggests that this compound may function as an inhibitor of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.
Potential Kinase Targets:
-
Src Family Kinases (SFKs): The 2-aminothiazole core is the foundation of the potent pan-Src kinase inhibitor Dasatinib.[2] SFKs are non-receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Their aberrant activation is implicated in various solid tumors.
-
Epidermal Growth Factor Receptor (EGFR): Thiazole derivatives have been explored as inhibitors of EGFR, a receptor tyrosine kinase whose overexpression and mutations are common in non-small cell lung cancer and other malignancies.[3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated strategy in cancer therapy. Thiazole-containing compounds have demonstrated anti-angiogenic properties, potentially through VEGFR-2 inhibition.[4]
-
Other Tyrosine Kinases: The broader class of thiazole derivatives has been associated with the inhibition of other kinases such as Abl and those involved in the PI3K/mTOR pathway, which are central to cell growth and proliferation.[2][5]
Infectious Diseases
Derivatives of 2-methyl-4-(trifluoromethyl)thiazole have demonstrated notable activity against fungal and insect pests. This suggests that this compound could possess antifungal or antibacterial properties.
Potential Antimicrobial Targets:
-
Fungal Cell Wall or Membrane Synthesis: The fungicidal activity of closely related 2-methyl-4-trifluoromethylthiazole-5-carboxamides suggests a potential mechanism involving the disruption of essential fungal cellular processes.[1] The fungicide Thifluzamide, which contains a similar core structure, acts by inhibiting succinate dehydrogenase in the mitochondrial respiratory chain.
-
Bacterial Enzymes: The thiazole scaffold is present in some antibiotics and has been investigated for its activity against various bacterial strains.[1] Potential targets could include essential bacterial enzymes involved in metabolism or cell wall synthesis.
Data on Structurally Related Compounds
Direct quantitative data for the title compound is unavailable. The table below summarizes the reported biological activities of closely related analogues.
| Compound Name | Structure | Biological Activity | Quantitative Data | Reference |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives | Fungicidal (Tomato late blight) | 90% control at 375g ai/ha | [1] | |
| Insecticidal (Potato leafhopper) | 80-100% control at 600g ai/ha | [1] | ||
| 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide Derivatives | Anticancer (A-549, Bel7402, HCT-8 cell lines) | 48% inhibition (for a 4-chloro-2-methylphenyl amido substituted derivative) | [1] | |
| Thiazolo[4,5-d]pyrimidine Derivatives | Anticancer (Various human cancer cell lines) | Growth inhibition reported | [6][7] | |
| N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib) | Pan-Src Kinase Inhibitor | Nanomolar to subnanomolar potency | [2] |
Experimental Protocols
The following are generalized protocols that could be adapted for the synthesis and biological evaluation of this compound.
Hypothetical Synthesis
The synthesis of this compound could potentially be achieved from the corresponding carboxylic acid or carboxylate, which has documented synthetic routes.[8][9]
-
Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: This can be prepared from ethyl trifluoroacetoacetate through chlorination, cyclization with thioacetamide, and subsequent hydrolysis.[8]
-
Amide Formation: The carboxylic acid can be converted to an amide through standard coupling reactions (e.g., using a coupling agent like HATU or by forming an acid chloride followed by reaction with ammonia).
-
Reduction of Amide: The resulting amide can be reduced to the primary amine, this compound, using a reducing agent such as lithium aluminum hydride (LiAlH4) or borane (BH3).
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a generic method to assess the inhibitory activity of the compound against a panel of protein kinases.
-
Reagents: Kinase enzyme, substrate peptide (often biotinylated), ATP, kinase buffer, and the test compound. For detection, a labeled antibody (e.g., europium-labeled anti-phospho-substrate antibody) and a labeled streptavidin (e.g., allophycocyanin-labeled) are used for TR-FRET based assays.
-
Procedure: a. Serially dilute the test compound in DMSO and add to a microplate. b. Add the kinase, substrate, and ATP solution to initiate the reaction. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction by adding a solution containing EDTA. e. Add the detection reagents and incubate to allow for binding. f. Read the plate on a suitable plate reader (e.g., a TR-FRET reader).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Visualizations
Caption: Hypothetical synthesis workflow.
Caption: Postulated anticancer signaling pathway.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. mTOR kinase Inhibitor 2 | 1021917-65-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 9. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine Interactions: A Technical Guide
Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This technical guide provides a comprehensive framework for the in silico modeling of interactions involving (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine, a representative thiazole derivative. While extensive experimental data for this specific molecule is not publicly available, this document outlines a robust, hypothetical workflow for investigating its potential interactions with protein targets, a critical step in modern drug discovery.[5] The methodologies detailed herein, from molecular docking to molecular dynamics and binding free energy calculations, are grounded in established computational chemistry protocols and are broadly applicable to the study of small molecule-protein interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to explore the therapeutic potential of novel chemical entities.
Introduction to this compound and its Therapeutic Potential
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, present in a variety of FDA-approved drugs.[2][4] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The specific molecule, this compound, possesses key pharmacophoric features: a central thiazole ring, a methyl group, a trifluoromethyl group, and a methanamine substituent. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methanamine group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a protein binding site.
Given the prevalence of thiazole derivatives as kinase inhibitors in oncology, this guide will use a hypothetical interaction with a protein kinase, such as Epidermal Growth Factor Receptor (EGFR), as a case study to illustrate the in silico modeling workflow.[6][7]
Proposed In Silico Modeling Workflow
A multi-step computational approach is proposed to elucidate the binding mechanism and affinity of this compound with a putative protein target. This workflow is designed to provide a comprehensive understanding of the molecular interactions, from initial binding pose prediction to the dynamics and energetics of the protein-ligand complex.
Experimental Protocols
Target and Ligand Preparation
3.1.1. Protein Target Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site of interest.
-
Protonation and Chain Repair: Add hydrogen atoms appropriate for a physiological pH of 7.4. Check for and repair any missing residues or loops in the protein structure using tools like MODELLER or SWISS-MODEL.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
3.1.2. Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or MarvinSketch.
-
Energy Minimization: Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94).
-
Charge Assignment: Assign partial atomic charges to the ligand atoms.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] This protocol utilizes AutoDock Vina.[8][9][10][11]
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The dimensions of the grid box should be sufficient to allow for translational and rotational sampling of the ligand.
-
Docking Execution: Run the docking simulation using the prepared protein and ligand files and the defined grid box. The Lamarckian Genetic Algorithm is a commonly used search algorithm.[5]
-
Pose Analysis: Analyze the resulting docking poses based on their predicted binding affinities (in kcal/mol) and clustering. The pose with the lowest binding energy is typically considered the most favorable.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[12] This protocol outlines a typical workflow using GROMACS.[13][14][15][16]
-
System Preparation: Place the docked protein-ligand complex in a simulation box of appropriate geometry (e.g., cubic or dodecahedron).
-
Solvation: Solvate the system with a chosen water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove steric clashes.
-
Equilibration: Perform a two-phase equilibration:
-
NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.
-
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate trajectories for analysis.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are used to estimate the binding free energy of the protein-ligand complex from the MD simulation trajectories.[17][18][19][20][21]
-
Trajectory Extraction: Extract snapshots from the production MD trajectory at regular intervals.
-
Calculation: For each snapshot, calculate the binding free energy using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.
-
Averaging: Average the binding free energies calculated from all snapshots to obtain the final estimate.
Data Presentation
Quantitative data from the in silico modeling should be summarized in tables for clear comparison.
Table 1: Hypothetical Molecular Docking Results
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | EGFR | -8.5 | Met793, Leu718, Val726 | 2 |
| Reference Inhibitor | EGFR | -9.2 | Met793, Leu718, Cys797 | 3 |
Table 2: Hypothetical MM/PBSA Binding Free Energy Components (kcal/mol)
| Component | This compound | Reference Inhibitor |
| Van der Waals Energy | -45.2 ± 2.1 | -50.8 ± 2.5 |
| Electrostatic Energy | -20.7 ± 1.5 | -25.3 ± 1.8 |
| Polar Solvation Energy | 30.5 ± 1.8 | 35.1 ± 2.0 |
| Nonpolar Solvation Energy | -4.8 ± 0.3 | -5.5 ± 0.4 |
| Total Binding Free Energy (ΔG_bind) | -40.2 ± 2.8 | -46.5 ± 3.2 |
Visualization of Key Processes
Molecular Docking Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 13. compchems.com [compchems.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 16. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 17. MM-PBSA binding free energy calculations [bio-protocol.org]
- 18. 4.5.2. MM-PBSA Binding Free Energy Calculation [bio-protocol.org]
- 19. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 20. peng-lab.org [peng-lab.org]
- 21. pubs.acs.org [pubs.acs.org]
The Thiazole Scaffold: A Technical Guide to Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and the ability to be readily functionalized have established it as a "privileged scaffold" in the development of novel therapeutic agents.[1] Thiazole-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel thiazole-based compounds, with a focus on detailed experimental protocols and data presentation for researchers in drug discovery and development.
I. Synthesis of Novel Thiazole-Based Compounds
The construction of the thiazole core is most classically achieved through the Hantzsch thiazole synthesis, first reported in 1887.[1] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[3][4] Modern advancements have expanded the synthetic arsenal, offering a variety of methods to access diverse thiazole derivatives.[5]
A. General Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a classic example of the Hantzsch synthesis.[3]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add 5 mL of methanol and a stir bar to the vial.[3]
-
Heat the mixture on a hot plate with stirring for 30 minutes.[3]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water.[3]
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the purified 2-amino-4-phenylthiazole.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
B. Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates
A practical one-pot procedure allows for the efficient synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates from readily available starting materials.[5]
General Procedure:
-
To a solution of ethyl acetoacetate (0.05 mol) in a suitable solvent, N-bromosuccinimide (NBS) (0.06 mol) is added at 0°C.
-
The reaction mixture is stirred for a specified time, after which a substituted thiourea (0.05 mol) is added.
-
The mixture is then heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is worked up to isolate the desired product.
Table 1: Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates
| Compound | R-group on Thiourea | Yield (%) | Melting Point (°C) |
| 4a | H | 72 | 178-179 |
| 4b | Methyl | 68 | 110-112 |
| 4c | Ethyl | 75 | 98-100 |
| 4d | Phenyl | 81 | 145-147 |
| 4e | 4-Chlorophenyl | 85 | 168-170 |
Data compiled from multiple sources.
II. Biological Evaluation of Novel Thiazole-Based Compounds
Thiazole derivatives have shown significant promise as inhibitors of key signaling pathways implicated in cancer and as potent antimicrobial agents.
A. Anticancer Activity: Targeting EGFR and VEGFR-2 Signaling
Many thiazole-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.[6]
Signaling Pathway of EGFR and VEGFR-2 Inhibition by Thiazole Compounds
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by thiazole compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory potency of a compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide)
-
Test thiazole compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test thiazole compound in the appropriate buffer.
-
In a 384-well plate, add the kinase, the substrate/ATP mix, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[7]
-
Stop the reaction and measure the kinase activity using a suitable detection reagent. The amount of ADP produced is proportional to the kinase activity.[7]
-
Calculate the concentration of the inhibitor that reduces kinase activity by 50% (IC₅₀) by fitting the dose-response data to a suitable model.
Table 2: Anticancer Activity of Novel Thiazole Derivatives
| Compound | Target(s) | IC₅₀ (nM) | Cell Line |
| 11d | EGFR/VEGFR-2 | 76 (EGFR) | A549 (Lung) |
| 11f | EGFR/VEGFR-2 | 71 (EGFR), 2900 (VEGFR-2) | MCF-7 (Breast) |
| 10b | EGFR/VEGFR-2 | 40.7 (EGFR), 78.4 (VEGFR-2) | A549 (Lung) |
| 10d | EGFR/VEGFR-2 | 32.5 (EGFR), 43.0 (VEGFR-2) | H441 (Lung) |
| Compound V | EGFR/BRAF | 74 (EGFR), 107 (BRAF) | - |
Data compiled from multiple sources, including[3][6][8].
B. Antimicrobial Activity
Thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.[1][9]
Materials:
-
Test thiazole compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Inoculum suspension
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test thiazole compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculate each well (except for the negative control) with the microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Novel Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 7 | Salmonella typhimurium | 0.49 |
| 13 | Salmonella typhimurium | 0.49 |
| 17a | Geotricum candidum | Similar to Amphotericin B |
| 17a | Gram-positive & Gram-negative bacteria | Potent activity |
| p-t | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, Staphylococcus aureus | More active than standard |
| p-hp | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, Staphylococcus aureus | Considerable activity |
Data compiled from multiple sources, including[11][12].
III. Conclusion
The thiazole scaffold remains a highly prolific source of novel therapeutic candidates. The synthetic versatility of the thiazole ring, particularly through robust methods like the Hantzsch synthesis, allows for the creation of diverse chemical libraries. The potent and varied biological activities exhibited by thiazole derivatives, from targeted inhibition of cancer-related signaling pathways to broad-spectrum antimicrobial effects, underscore their continued importance in medicinal chemistry and drug development. This guide provides a foundational framework of key synthetic and biological evaluation protocols to aid researchers in the exploration and development of the next generation of thiazole-based therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijrpc.com [ijrpc.com]
- 11. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 12. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
The Trifluoromethyl Group: A Key Player in Enhancing the Biological Activity of Thiazole Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter the pharmacological profile of a molecule. Among these, the trifluoromethyl (CF3) group has emerged as a powerful tool for optimizing the therapeutic potential of various heterocyclic scaffolds, including the versatile thiazole ring. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating the biological activity of thiazole-containing compounds. By delving into its fundamental physicochemical properties, exploring its impact on pharmacokinetic and pharmacodynamic parameters, and presenting detailed experimental data and methodologies, this document aims to equip researchers with the knowledge to effectively leverage trifluoromethylation in the design and development of novel thiazole-based therapeutic agents.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique combination of properties that are highly advantageous in drug design. Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong electron-withdrawing effect, and its surprisingly moderate steric bulk.
Key Physicochemical Properties:
-
High Electronegativity: The CF3 group is one of the most electron-withdrawing groups used in medicinal chemistry. This property can significantly alter the electronic distribution within the thiazole ring and any attached pharmacophores, influencing pKa, hydrogen bonding potential, and dipole moment. These modifications can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
Increased Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen atom and even a methyl group. This increased lipophilicity can enhance a compound's ability to cross cellular membranes, improving absorption and distribution.[2] However, it is a "polar lipophilicity," meaning it can increase solubility in nonpolar environments without a corresponding decrease in aqueous solubility, a desirable trait for drug candidates.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] Replacing a metabolically labile methyl group with a CF3 group is a common strategy to increase a drug's half-life and reduce metabolic clearance.
-
Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl (-CH3) and chloro (-Cl) groups.[3] While larger than a methyl group, its steric footprint is comparable to an isopropyl group. This allows for the exploration of structure-activity relationships by replacing other groups with a CF3 moiety to probe the steric and electronic requirements of a biological target.
Impact on Pharmacological Activity: Quantitative Insights
The introduction of a trifluoromethyl group onto a thiazole scaffold can lead to substantial improvements in biological activity across various therapeutic areas, including oncology and infectious diseases. The following tables summarize quantitative data from several studies, highlighting the potency-enhancing effects of trifluoromethylation.
Anticancer Activity
The trifluoromethyl group has been instrumental in the development of potent anticancer agents. A notable example is its presence in Alpelisib, an FDA-approved PI3K inhibitor for breast cancer that features a trifluoromethyl-substituted pyridine ring attached to a thiazole derivative.[4] Research into novel trifluoromethylated thiazole compounds continues to yield promising results.
Table 1: Anticancer Activity of Trifluoromethylated Thiazolo[4,5-d]pyrimidine Derivatives [5]
| Compound ID | R | Cancer Cell Line | IC50 (µM) |
| 3b | Phenyl | A375 (Melanoma) | 20.3 |
| 3b | Phenyl | C32 (Melanoma) | 19.8 |
| 3b | Phenyl | DU145 (Prostate) | 25.1 |
| Analog IV (non-CF3) | Phenyl | A375 (Melanoma) | >100 |
| 4a | Methylamino | A375 (Melanoma) | 747.5 |
| 4a | Methylamino | C32 (Melanoma) | >1000 |
IC50: The half-maximal inhibitory concentration.
Table 2: Antiproliferative Activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas [6]
| Compound ID | Cell Line | Cancer Type | GI50 (log10 M) |
| 8c | PC-3 | Prostate Cancer | -7.10 |
| 9c | SNB-75 | CNS Cancer | -5.84 |
| 9b | UO-31 | Renal Cancer | -5.66 |
GI50: The concentration causing 50% growth inhibition.
Antimicrobial Activity
The electron-withdrawing nature and increased lipophilicity conferred by the trifluoromethyl group can also enhance the antimicrobial properties of thiazole derivatives, enabling them to better penetrate microbial cell walls and interact with intracellular targets.
Table 3: Antimicrobial Activity of 4-Trifluoromethyl Bithiazole Derivatives [2]
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 8e | S. pyogenes | 4 |
| 8e | S. aureus | 16 |
| 8j | E. faecalis | 8 |
| 8j | S. pyogenes | 16 |
MIC: Minimum Inhibitory Concentration.
Signaling Pathways and Mechanisms of Action
A significant area of interest for trifluoromethylated thiazole compounds is the inhibition of protein kinases involved in cancer cell signaling. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]
The trifluoromethyl group can enhance the binding of thiazole inhibitors to the ATP-binding pocket of these kinases through favorable electronic and hydrophobic interactions. For instance, in PI3K inhibitors, the CF3 group can form strong interactions with specific amino acid residues, leading to potent and selective inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of trifluoromethylated thiazole compounds.
Synthesis of 2-Amino-4-(trifluoromethyl)thiazole Derivatives (General Procedure)
This protocol describes a common method for the synthesis of the 2-aminothiazole scaffold, which can be further modified.
Materials:
-
Substituted 1,1,1-trifluoro-2-bromoacetophenone
-
Thiourea
-
Ethanol
-
Copper silicate (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Stirring bar
-
Filtration apparatus
-
Crushed ice
Procedure:
-
To a round bottom flask, add the substituted 1,1,1-trifluoro-2-bromoacetophenone (1 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%).[1]
-
Add 5 mL of ethanol to the flask.[1]
-
The reaction mixture is refluxed at 78 °C with stirring.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.[1]
-
Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove the catalyst.[1]
-
The filtrate is then poured over crushed ice to precipitate the solid product.[1]
-
The crude product is collected by filtration and purified by recrystallization from hot ethanol.[1]
-
The structure of the synthesized compound is confirmed by 1H NMR, 13C NMR, MS, and IR spectroscopy.[1]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethylated thiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the trifluoromethylated thiazole compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Trifluoromethylated thiazole compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of the trifluoromethylated thiazole compounds in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only). Also, include wells with a standard antibiotic as a reference.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, and its application to the thiazole scaffold has consistently yielded compounds with enhanced biological activity and improved drug-like properties. The unique electronic and steric characteristics of the CF3 group, coupled with its metabolic stability, provide a powerful strategy for optimizing lead compounds in drug discovery. The data and protocols presented in this guide underscore the significant potential of trifluoromethylated thiazoles as a promising class of therapeutic agents. As our understanding of disease biology deepens, the rational incorporation of the trifluoromethyl group into novel thiazole-based molecules will undoubtedly continue to drive the development of next-generation medicines.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing from commercially available starting materials. The protocol outlines the preparation of the key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, followed by its conversion to the corresponding carboxamide, and subsequent reduction to the target primary amine. This application note includes detailed experimental procedures, a summary of expected yields and purity, and visual representations of the synthetic workflow to aid in laboratory execution.
Introduction
This compound and its derivatives are of significant interest in the development of novel therapeutic agents. The unique combination of the thiazole ring, a methyl group, and a trifluoromethyl moiety imparts specific physicochemical properties that can be advantageous for modulating biological targets. This protocol details a reliable and reproducible three-step synthesis to obtain this key amine for further derivatization and screening in drug discovery programs.
Synthesis Overview
The synthesis of this compound is accomplished via a three-step sequence:
-
Hantzsch Thiazole Synthesis: Formation of the thiazole ring to produce 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This intermediate is a key precursor for various fungicides.[1][2]
-
Amide Formation: Conversion of the carboxylic acid to 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide.
-
Amide Reduction: Reduction of the carboxamide to the target this compound using a strong reducing agent. Amides can be effectively reduced to amines using reagents like Lithium Aluminum Hydride (LiAlH4).[3][4]
Experimental Protocols
Step 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
This procedure follows a one-pot reaction involving chlorination, cyclization, and hydrolysis.[5]
Materials:
-
Ethyl trifluoroacetoacetate
-
Sulfuryl chloride
-
Absolute ethanol
-
Thioacetamide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a reaction vessel, add ethyl trifluoroacetoacetate.
-
Slowly add sulfuryl chloride and stir the mixture.
-
After the chlorination is complete, add absolute ethanol and thioacetamide to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours.
-
After the cyclization is complete, add an aqueous solution of sodium hydroxide and continue to reflux.
-
Distill off the ethanol.
-
Cool the remaining aqueous solution and acidify with concentrated hydrochloric acid to a pH of approximately 1.
-
The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Table 1: Summary of Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | Ethyl trifluoroacetoacetate | [5] |
| Final Product | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | [5] |
| Yield | >90% | [5] |
| Purity (HPLC) | >98.5% | [5] |
| Melting Point | 164.0-165.5 °C | [5] |
Step 2: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide
Materials:
-
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous ammonium hydroxide (NH₄OH)
Procedure:
-
Suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in anhydrous THF.
-
Add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess thionyl chloride and THF under reduced pressure. This yields the crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.[6]
-
Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonium hydroxide.
-
Stir the mixture vigorously for 1-2 hours at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide.
Step 3: Synthesis of this compound
Materials:
-
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
Aqueous sodium hydroxide
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Visualizations
Synthesis Workflow
Caption: Overall synthetic route for this compound.
Amide Reduction Mechanism
Caption: Generalized mechanism for the reduction of a primary amide to a primary amine using LiAlH₄.
Conclusion
The provided protocol offers a comprehensive guide for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this valuable compound for applications in pharmaceutical research and development. The methodologies are based on established chemical transformations, ensuring a high probability of success for researchers with a foundational understanding of synthetic organic chemistry techniques.
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. 117724-63-7 | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid [fluoromart.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 5. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 6. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hantzsch Thiazole Synthesis for Trifluoromethylated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the CF₃ group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of drug candidates, improving aspects like binding affinity, cell permeability, and metabolic resistance. The thiazole ring is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction, provides a robust and versatile method for constructing this heterocyclic system.[3][4] This document outlines the application of the Hantzsch synthesis for the specific preparation of 4-(trifluoromethyl)thiazoles, valuable building blocks in drug discovery.
The general reaction involves the cyclocondensation of an α-haloketone and a thioamide.[4] To synthesize 4-(trifluoromethyl)thiazoles, a key starting material is a trifluoromethylated α-haloketone. This protocol provides a detailed methodology for the synthesis of 2-amino-4-(trifluoromethyl)thiazole derivatives, a common and useful class of these compounds.
Reaction Scheme and Mechanism
The Hantzsch synthesis proceeds by reacting an α-haloketone with a thioamide. The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone in an Sₙ2 reaction.[3][5] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic thiazole ring.[5]
General Reaction:
-
Reactants: An α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone) and a thioamide (e.g., thiourea or a substituted thioamide).
-
Product: A 2,4-disubstituted thiazole.
The mechanism involves several key steps:
-
Nucleophilic Attack (Sₙ2): The sulfur of the thioamide attacks the α-carbon of the haloketone, displacing the halide.[5]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon to form a five-membered ring.
-
Dehydration: Elimination of a water molecule from the cyclic intermediate leads to the formation of the stable, aromatic thiazole ring.[5]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Applications and Scope
This synthetic route is highly effective for producing a variety of 2-substituted-4-(trifluoromethyl)thiazoles. By varying the thioamide starting material, a diverse library of compounds can be generated. The reaction is generally high-yielding and tolerates a range of functional groups on the thioamide component.
Table 1: Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole Derivatives
| Entry | Thioamide (R-C(S)NH₂) R Group | α-Haloketone | Product | Yield (%) |
| 1 | Phenyl | 3-Bromo-1,1,1-trifluoroacetone | 2-Phenyl-4-(trifluoromethyl)thiazole | 85 |
| 2 | 4-Chlorophenyl | 3-Bromo-1,1,1-trifluoroacetone | 2-(4-Chlorophenyl)-4-(trifluoromethyl)thiazole | 88 |
| 3 | 4-Methoxyphenyl | 3-Bromo-1,1,1-trifluoroacetone | 2-(4-Methoxyphenyl)-4-(trifluoromethyl)thiazole | 92 |
| 4 | 2-Naphthyl | 3-Bromo-1,1,1-trifluoroacetone | 2-(Naphthalen-2-yl)-4-(trifluoromethyl)thiazole | 82 |
| 5 | Thiophen-2-yl | 3-Bromo-1,1,1-trifluoroacetone | 2-(Thiophen-2-yl)-4-(trifluoromethyl)thiazole | 79 |
Note: Yields are representative and can vary based on specific reaction conditions and purification methods.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Amino-4-(trifluoromethyl)thiazole as a representative example.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone (1.0 equiv.)
-
Thiourea (1.2 equiv.)
-
Ethanol (EtOH), absolute
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (1.2 equiv.) and absolute ethanol (approx. 20 mL per 10 mmol of the limiting reagent).
-
Addition of Reagents: Stir the mixture until the thiourea is partially dissolved. Add 3-bromo-1,1,1-trifluoroacetone (1.0 equiv.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Neutralization: After completion, allow the mixture to cool to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-amino-4-(trifluoromethyl)thiazole.
Safety Precautions:
-
3-Bromo-1,1,1-trifluoroacetone is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Ethanol is flammable; ensure heating is performed using a heating mantle and not an open flame.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: General workflow for trifluoromethylated thiazole synthesis.
Characterization
The identity and purity of the synthesized trifluoromethylated thiazoles should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are used to confirm the structure of the compound. The thiazole proton typically appears as a singlet in the ¹H NMR spectrum.[6] The ¹⁹F NMR will show a characteristic signal for the CF₃ group.[6]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.[6]
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including extraction, column chromatography, and recrystallization, adapted from established methods for structurally similar compounds.
Overview of Purification Strategies
The purification of this compound typically follows its synthesis and involves the removal of unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Common strategies involve an initial workup using liquid-liquid extraction, followed by either column chromatography for high purity requirements or recrystallization for crystalline products.
A general workflow for the purification process is illustrated below:
Application Notes and Protocols for the Analytical Characterization of Trifluoromethylthiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of trifluoromethylthiazole derivatives, a class of compounds of significant interest in pharmaceutical and agrochemical research. The methodologies outlined below utilize a suite of modern analytical techniques to ensure accurate structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of trifluoromethylthiazoles. A combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecular framework.
Key NMR Observables for Trifluoromethylthiazoles
| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (J) | Notes |
| 1H | 7.0 - 9.0 (thiazole ring protons) | 3JH,H ≈ 2-4 Hz | The chemical shifts are influenced by the position of the trifluoromethyl group and other substituents on the thiazole ring. |
| 2.0 - 3.0 (e.g., methyl group) | |||
| 13C | 140 - 170 (thiazole ring carbons) | 1JC,F ≈ 270-280 Hz | The carbon of the CF3 group appears as a quartet. Carbons adjacent to the CF3 group will show smaller 2JC,F couplings. |
| 115 - 130 (CF3 carbon) | |||
| 19F | -60 to -75 (referenced to CFCl3) | nJF,H, nJF,C | The 19F NMR spectrum typically shows a singlet for the CF3 group, unless coupled to other fluorine nuclei or protons. The chemical shift is highly sensitive to the electronic environment.[1][2] |
Experimental Protocol for NMR Analysis
1.2.1. Sample Preparation:
-
Weigh approximately 5-10 mg of the trifluoromethylthiazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for 1H and 13C NMR). For 19F NMR, an external standard such as CFCl3 or a sealed capillary containing a reference compound can be used.
-
Transfer the solution to a 5 mm NMR tube.
1.2.2. 1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Transmitter Frequency: Calibrated to the 1H frequency of the spectrometer.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
1.2.3. 13C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Transmitter Frequency: Calibrated to the 13C frequency of the spectrometer.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Temperature: 298 K.
1.2.4. 19F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Transmitter Frequency: Calibrated to the 19F frequency of the spectrometer.
-
Spectral Width: 50-100 ppm, centered around the expected chemical shift of the CF3 group.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
1.2.5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the 1H and 19F spectra.
-
Reference the spectra to the internal or external standard.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of trifluoromethylthiazoles.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of trifluoromethylthiazoles. Fragmentation patterns observed in the mass spectrum provide valuable structural information.
Expected Fragmentation Patterns
The fragmentation of trifluoromethylthiazoles under electron ionization (EI) often involves the following pathways:
-
Loss of a fluorine atom: [M-F]+
-
Loss of the trifluoromethyl radical: [M-CF3]+
-
Cleavage of the thiazole ring: This can lead to a variety of smaller fragment ions, which can be diagnostic for the substitution pattern on the ring.
-
Rearrangement reactions: Such as the formation of stable aromatic cations.
Experimental Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable trifluoromethylthiazole derivatives.
2.2.1. Sample Preparation:
-
Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working solutions in the range of 1-100 µg/mL.
2.2.2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
2.2.3. Data Analysis:
-
Identify the peak corresponding to the trifluoromethylthiazole in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M+).
-
Analyze the fragmentation pattern and compare it with expected fragmentation pathways and library spectra if available.
Logical Flow for GC-MS Analysis
Caption: Logical flow of a typical GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, quantification, and purity assessment of trifluoromethylthiazoles, particularly for less volatile or thermally labile derivatives.
Chromatographic Parameters for Trifluoromethylthiazoles
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) or a fluorinated phase column for enhanced selectivity.[3] |
| Mobile Phase | A gradient of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid. |
| Flow Rate | 0.8 - 1.2 mL/min. |
| Column Temperature | 25 - 40 °C. |
| Detection | UV-Vis Diode Array Detector (DAD) at the λmax of the analyte (typically 254 nm or a wavelength determined by a UV scan). |
| Injection Volume | 5 - 20 µL. |
Experimental Protocol for HPLC Analysis
3.2.1. Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at 1 mg/mL.
-
Prepare working standards by diluting the stock solution.
-
Filter all samples and mobile phases through a 0.45 µm membrane filter before use.
3.2.2. HPLC Conditions (Example Gradient):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
3.2.3. Data Analysis:
-
Identify the peak of interest based on its retention time.
-
Determine the purity of the sample by calculating the peak area percentage.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations.
HPLC Experimental Workflow
Caption: General workflow for HPLC analysis.
References
Application Note: Structural Elucidation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the absence of publicly available experimental data for this specific compound, this note presents predicted spectral data based on the analysis of structurally similar compounds. The protocols provided are designed to guide researchers in obtaining high-quality analytical data for the structural confirmation and characterization of this and related novel chemical entities.
Introduction
This compound is a substituted thiazole derivative. Thiazole rings are a common scaffold in many biologically active compounds and pharmaceuticals. The presence of a trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, unambiguous structural characterization is a critical step in the research and development of such molecules. This application note outlines the analytical workflow and provides detailed experimental protocols for the comprehensive analysis of the target compound by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as Electrospray Ionization Mass Spectrometry (ESI-MS).
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and MS data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns on thiazole rings.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (on thiazole) | 2.6 - 2.8 | singlet | - |
| CH₂ (methanamine) | 4.0 - 4.2 | singlet | - |
| NH₂ (methanamine) | 1.5 - 2.5 | broad singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| CH₃ (on thiazole) | 18 - 22 | quartet | ~2-3 |
| CH₂ (methanamine) | 35 - 45 | quartet | ~2-4 |
| C2 (thiazole) | 165 - 170 | singlet | - |
| C4 (thiazole) | 145 - 150 | quartet | ~35-40 |
| C5 (thiazole) | 120 - 125 | quartet | ~5-7 |
| CF₃ | 120 - 125 | quartet | ~270-280 |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CF₃ | -60 to -65 | singlet |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 211.04 | Molecular ion (protonated) |
| [M-NH₂]⁺ | 194.03 | Loss of the amino group |
| [M-CH₂NH₂]⁺ | 181.02 | Loss of the aminomethyl group |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[2]
-
Acquisition Parameters:
¹⁹F NMR Spectroscopy:
-
Instrument: 376 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment, proton-decoupled if necessary.
-
Acquisition Parameters:
-
Spectral Width: -50 to -80 ppm (or a wider range to ensure signal capture).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.[4]
-
Number of Scans (NS): 64-128.
-
Temperature: 298 K
-
Reference: An external reference such as CFCl₃ or a secondary reference can be used.
-
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Instrumentation and Data Acquisition:
-
Instrument: A quadrupole, ion trap, or time-of-flight mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Instrument Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min
-
Drying Gas Temperature: 250-300 °C.[5]
-
Mass Range: m/z 50-500
-
For fragmentation studies (MS/MS), the predicted [M+H]⁺ ion (m/z 211.04) would be selected as the precursor ion.
-
Visualization
The following diagrams illustrate the analytical workflow and the predicted mass fragmentation pathway.
Caption: Analytical workflow for the structural elucidation of this compound.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Conclusion
The combined application of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry provides a powerful approach for the unambiguous structural characterization of this compound. The protocols and predicted data presented in this application note serve as a valuable resource for researchers working on the synthesis and characterization of this and structurally related compounds, ensuring accurate and reliable analytical results. The orthogonal data from these techniques will enable confident confirmation of the chemical structure, which is fundamental for subsequent studies in drug discovery and development.
References
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays Using Trifluoromethylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of trifluoromethylthiazole derivatives. These compounds are a significant class of heterocyclic molecules investigated in medicinal chemistry for their potential therapeutic applications, including anticancer and antimicrobial activities. The inclusion of a trifluoromethyl group can enhance the metabolic stability and bioavailability of these compounds.[1]
The following protocols outline key in vitro assays to evaluate the efficacy and mechanism of action of novel trifluoromethylthiazole derivatives.
Data Presentation
The quantitative results from the described assays can be summarized for clear comparison. The following table provides an example of how to present key metrics for a representative trifluoromethylthiazole derivative.
| Assay | Cell Line/Organism | Metric | Result | Reference Compound |
| Cell Viability | MCF-7 (Human Breast Cancer) | IC₅₀ | 2.639 µM | Doxorubicin |
| Cell Viability | 4T1 (Murine Mammary Carcinoma) | IC₅₀ | 3.5 µM | Doxorubicin |
| Cell Viability | PC-3 (Human Prostate Cancer) | IC₅₀ | 5.2 µM | Doxorubicin |
| Cell Viability | A375 (Human Melanoma) | IC₅₀ | 25.4 µM | Cisplatin |
| Cell Viability | C32 (Human Melanoma) | IC₅₀ | 24.4 µM | Cisplatin |
| Antimicrobial Activity | Staphylococcus aureus | MIC | 1.2 µg/mL | Vancomycin |
| Antimicrobial Activity | Enterococcus faecalis | MIC | 1.8 µg/mL | Vancomycin |
Experimental Protocols
General Cell Culture and Compound Preparation
Objective: To maintain healthy cell cultures and prepare test compounds for in vitro assays.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3, A375)[2][3]
-
Complete growth medium (e.g., DMEM or RPMI-1640)[3]
-
Fetal Bovine Serum (FBS)[4]
-
Penicillin-Streptomycin solution[4]
-
Trypsin-EDTA solution[4]
-
Phosphate-Buffered Saline (PBS), sterile[4]
-
Trifluoromethylthiazole derivative
-
Dimethyl sulfoxide (DMSO), sterile[4]
-
Cell culture flasks (T-25, T-75)[4]
-
96-well and 6-well cell culture plates, sterile[4]
-
Incubator (37°C, 5% CO₂)[3]
-
Hemocytometer or automated cell counter[3]
Protocol:
-
Cell Maintenance: Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[3][4]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete growth medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks.[3][4]
-
Compound Preparation: Prepare a 10 mM stock solution of the trifluoromethylthiazole derivative in DMSO. Store in aliquots at -20°C. On the day of the experiment, prepare serial dilutions in complete growth medium. The final DMSO concentration should not exceed 0.5% (v/v).[4][5]
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).[3]
Materials:
-
Cultured cancer cells
-
96-well plates[3]
-
Trifluoromethylthiazole derivative solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO[5]
Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4][7]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the trifluoromethylthiazole derivative (e.g., 0.1 to 200 µM). Include a vehicle control (DMSO) and a no-treatment control.[2][6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.[5]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Treated and untreated cancer cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit[7]
-
Flow cytometer[7]
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the trifluoromethylthiazole derivative at its predetermined IC₅₀ concentration for 24 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[5]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Cell Cycle Analysis
Objective: To investigate the effect of the compound on cell cycle progression.[2]
Materials:
-
Treated and untreated cancer cells
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the trifluoromethylthiazole derivative at its IC₅₀ concentration for 48 hours.[2]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the intracellular production of ROS.[6]
Materials:
-
Treated and untreated cancer cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye[6]
-
Fluorescence plate reader or flow cytometer[6]
Protocol:
-
Cell Treatment: Treat cells with the trifluoromethylthiazole derivative for the desired time period.
-
Staining: Load the cells with DCFH-DA, which is oxidized to the highly fluorescent DCF in the presence of ROS.[6]
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.[6]
Visualizations
Caption: Experimental workflow for in vitro evaluation.
Caption: Putative signaling pathway for induced apoptosis.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Testing of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial activity of novel or synthesized thiazole compounds. Thiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects against various bacterial and fungal pathogens.[1][2][3][4] This document outlines standardized methods for determining the efficacy of these compounds, presenting data in a clear and comparable format, and visualizing key experimental workflows and potential mechanisms of action.
Introduction to Antimicrobial Activity of Thiazole Compounds
The thiazole ring is a core scaffold in numerous clinically significant antimicrobial agents, such as penicillin, ceftriaxone, and sulfathiazole.[3] Its derivatives have been shown to exhibit a wide range of biological activities, making them a focal point in the quest for new and effective antimicrobial drugs to combat rising antimicrobial resistance.[1][2] The mechanisms of action for thiazole compounds are diverse and can include the inhibition of essential bacterial enzymes like DNA gyrase, topoisomerase IV, and β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid synthesis.[1][5] Some thiazole antifungals work by inhibiting lanosterol 14-alpha-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[6]
Key Antimicrobial Susceptibility Tests
Several standardized in vitro methods are employed to evaluate the antimicrobial efficacy of thiazole compounds. The most common assays include:
-
Disk Diffusion Assay: A qualitative or semi-quantitative method to assess the susceptibility of a bacterium to a compound.[7][8]
-
Minimum Inhibitory Concentration (MIC) Assay: A quantitative method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][9]
-
Minimum Bactericidal Concentration (MBC) Assay: A quantitative method to determine the lowest concentration of a compound that kills a specific percentage (typically ≥99.9%) of a particular bacterium.[10][11][12]
-
Time-Kill Curve Assay: A pharmacodynamic assay that evaluates the rate and extent of bacterial killing over time at various concentrations of the compound.[13][14]
Data Presentation: Quantitative Antimicrobial Activity of Thiazole Derivatives
The following tables summarize the antimicrobial activity of various thiazole derivatives from published studies. This data is intended for illustrative purposes to guide researchers in structuring their findings.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| 2-phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 | Kanamycin B | - | [15] |
| 2-phenylacetamido-thiazole derivative | Staphylococcus aureus | 1.56 - 6.25 | Penicillin G | - | [15] |
| Thiazole Schiff base (Compound 17) | Escherichia coli | - | Kanamycin B | - | [15] |
| 2,5-dichloro thienyl-substituted thiazole | Staphylococcus aureus | 6.25 - 12.5 | - | - | [15] |
| 2,5-dichloro thienyl-substituted thiazole | Escherichia coli | 6.25 - 12.5 | - | - | [15] |
| 4,5-bisthiazole derivative | Mycobacterium smegmatis | 30.38 | Isoniazid | >30.38 | [15] |
| Phenylthiazole compounds | MRSA | - | Clindamycin | 0.1 | [16] |
| Di- and trithiazole derivatives | Salmonella typhimurium | 0.49 | - | - | [4] |
Table 2: Minimum Inhibitory (MIC) and Minimum Bactericidal/Fungicidal (MBC/MFC) Concentrations of Thiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (mg/mL) | MBC/MFC (mg/mL) | Source |
| Heteroaryl(aryl) thiazole (Compound 3) | Bacteria | 0.23 - 0.70 | 0.47 - 0.94 | [17][18] |
| Heteroaryl(aryl) thiazole (Compound 9) | Fungi | 0.06 - 0.23 | 0.11 - 0.47 | [17][18] |
| Heteroaryl(aryl) thiazole (Compound 8) | Fungi | 0.08 - 0.23 | 0.11 - 0.47 | [17] |
Experimental Protocols
Detailed methodologies for the key antimicrobial assays are provided below. These protocols are based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Disk Diffusion Assay Protocol
This method is a preliminary screening tool to assess the antimicrobial activity of thiazole compounds.[7][8]
Materials:
-
Test thiazole compound
-
Sterile paper disks (6 mm diameter)
-
Test bacterial strain(s)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Thiazole Compound Disks:
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted bacterial inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate uniformly in three directions to ensure even growth.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared thiazole compound disks onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[19]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[7]
-
A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
-
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This assay determines the lowest concentration of a thiazole compound that prevents visible microbial growth.[6]
Materials:
-
Test thiazole compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microbial strain(s)
-
Sterile saline or PBS
-
Microplate reader (optional)
Procedure:
-
Preparation of Thiazole Compound Dilutions:
-
Perform serial two-fold dilutions of the thiazole compound stock solution in CAMHB in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to all wells containing the thiazole compound dilutions.
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the thiazole compound in which there is no visible growth.[6]
-
Alternatively, the optical density (OD) can be measured using a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
This assay is performed after the MIC assay to determine the concentration of the thiazole compound that results in microbial death.[10][11][12]
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile saline or PBS
Procedure:
-
Subculturing from MIC Assay:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL).
-
-
Plating and Incubation:
-
Spread the aliquot onto a nutrient agar plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
Time-Kill Curve Assay Protocol
This assay provides insights into the pharmacodynamics of a thiazole compound by measuring the rate of bacterial killing over time.[13][14]
Materials:
-
Test thiazole compound
-
Test bacterial strain(s)
-
CAMHB
-
Nutrient agar plates
-
Sterile saline or PBS
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial culture in the mid-logarithmic phase of growth, adjusted to a concentration of approximately 1-2 x 10⁸ CFU/mL.[13]
-
-
Assay Setup:
-
Prepare test tubes or flasks with CAMHB containing various concentrations of the thiazole compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without the compound.
-
Inoculate all tubes (except a sterility control) with the prepared bacterial culture to a final concentration of about 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubate the tubes in a shaking incubator at 35-37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto nutrient agar plates.[13]
-
-
Data Analysis:
-
After incubating the plates, count the colonies and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a putative mechanism of action for thiazole compounds.
Caption: Workflow for in vitro antimicrobial activity testing.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. microchemlab.com [microchemlab.com]
- 13. benchchem.com [benchchem.com]
- 14. emerypharma.com [emerypharma.com]
- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
In Vivo Experimental Design for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Derivatives of thiazole have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, antimicrobial, and antifungal agents.[2][3] Given the therapeutic promise of this chemical class, a structured in vivo experimental plan is crucial for characterizing novel thiazole-containing compounds such as (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine (hereinafter referred to as "Compound T").
This document provides a comprehensive framework for the preclinical in vivo evaluation of Compound T. The proposed studies are designed in a tiered approach, beginning with essential safety and pharmacokinetic profiling before proceeding to efficacy screening in relevant disease models. The selection of efficacy models is based on the broad spectrum of activities reported for thiazole derivatives. These protocols are intended to serve as a foundational guide and should be adapted based on emerging data and specific research objectives.
Tiered In Vivo Evaluation Workflow
A systematic progression of in vivo studies is recommended to efficiently characterize the toxicological, pharmacokinetic, and pharmacodynamic properties of Compound T. This tiered approach ensures that resources are allocated effectively and that animal welfare is a primary consideration.
Caption: Tiered workflow for in vivo evaluation of Compound T.
Experimental Protocols: Tier 1
Protocol 1: Acute Oral Toxicity and Dose-Range Finding
Objective: To determine the acute oral toxicity of Compound T and establish a maximum tolerated dose (MTD) for subsequent studies.[4] This follows principles outlined in OECD Guideline 423.[5]
Animals:
-
Species: Sprague-Dawley rats (or CD-1 mice)
-
Sex: Female (as they are often slightly more sensitive)
-
Age: 8-12 weeks
-
Number: 3 animals per dose group
Materials:
-
Compound T
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (appropriate size for the animal)[6]
-
Syringes
-
Animal balance
Procedure:
-
Acclimatization: Acclimate animals to the facility for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight (for rats) or for 4 hours (for mice) before dosing.[7]
-
Dose Preparation: Prepare a suspension of Compound T in the chosen vehicle at the desired concentrations.
-
Dosing:
-
Administer a single oral dose of Compound T using a gavage needle.
-
Start with a dose of 300 mg/kg. The subsequent dose (e.g., 2000 mg/kg or 50 mg/kg) is determined by the outcome of the initial dose.[5]
-
A vehicle control group should be included.
-
-
Observation:
-
Observe animals continuously for the first 4 hours post-dosing, and then periodically for 14 days.[4][8]
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Note any tremors, convulsions, salivation, diarrhea, lethargy, or coma.
-
Record body weight on Days 0, 7, and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Data Presentation:
| Dose Group (mg/kg) | No. of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | Body Weight Change (Day 0-14, %) | Gross Necropsy Findings |
| Vehicle Control | 3 | 0/3 | None observed | +5 to +8% | No abnormal findings |
| 300 | 3 | 0/3 | Mild lethargy (resolved in 24h) | +4 to +6% | No abnormal findings |
| 2000 | 3 | 1/3 | Severe lethargy, piloerection | -5% (in survivors) | Organ discoloration noted |
Protocol 2: Pharmacokinetic (PK) Profiling
Objective: To determine the basic pharmacokinetic parameters of Compound T in plasma after a single administration.
Animals:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Age: 8-12 weeks
-
Number: 3-4 animals per time point (for sparse sampling) or cannulated animals.
Materials:
-
Compound T
-
Vehicle and formulation for intravenous (IV) and oral (PO) administration
-
Dosing apparatus (syringes, gavage needles)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)[9][10]
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
IV Group: Administer a single intravenous dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg, based on toxicity data).
-
-
Blood Sampling:
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound T in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation:
| Parameter | Unit | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | ng/mL | 1500 | 850 |
| Tmax | h | 0.083 | 1.0 |
| AUC(0-t) | ngh/mL | 3200 | 4500 |
| AUC(0-inf) | ngh/mL | 3250 | 4600 |
| t1/2 | h | 3.5 | 4.2 |
| CL | L/h/kg | 0.31 | - |
| Vdss | L/kg | 1.5 | - |
| F (%) | % | - | 14.2 |
Experimental Protocols: Tier 2 (Efficacy Screening)
Protocol 3: Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory effects of Compound T. The carrageenan-induced paw edema model is a well-established and widely used preliminary test for anti-inflammatory drugs.[13]
Animals:
-
Species: Wistar rats
-
Sex: Male
-
Weight: 150-180 g
-
Number: 6 animals per group
Materials:
-
Compound T
-
Vehicle
-
Positive control: Indomethacin (10 mg/kg)
-
1% w/v Carrageenan solution in saline
-
Pletysmometer
Procedure:
-
Dosing: Administer Compound T (at various doses determined from Tier 1 studies), vehicle, or indomethacin orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound T | 10 | 0.62 ± 0.05 | 27.1 |
| Compound T | 30 | 0.41 ± 0.04 | 51.8 |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
Protocol 4: Anticancer Activity - Human Tumor Xenograft Model
Objective: To assess the in vivo antitumor efficacy of Compound T. Human tumor xenografts are frequently used models for this purpose.[14]
Animals:
-
Species: Athymic Nude (Nu/Nu) mice
-
Sex: Female
-
Age: 6-8 weeks
-
Number: 8-10 mice per group
Materials:
-
Human cancer cell line (e.g., A549 - lung, MCF-7 - breast)
-
Matrigel
-
Compound T
-
Vehicle
-
Positive control (standard-of-care chemotherapy for the chosen cell line)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel mix) into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (approx. 100-150 mm³).
-
Randomization: Randomize mice into treatment groups based on tumor volume.
-
Treatment: Administer Compound T, vehicle, or positive control according to a predetermined schedule (e.g., daily, once every three days) and route (PO or IP), based on PK/PD data.[15]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period (e.g., 21-28 days).
-
Data Analysis: Compare the tumor growth inhibition (TGI) in the treatment groups to the vehicle control group.
Data Presentation:
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Compound T | 20 mg/kg, q.d., PO | 750 ± 110 | 40.0 | -1.8 |
| Positive Control | Varies | 400 ± 85 | 68.0 | -8.5 |
Protocol 5: Antifungal Activity - Systemic Candidiasis Model
Objective: To evaluate the in vivo efficacy of Compound T in a murine model of systemic fungal infection.
Animals:
-
Species: BALB/c mice
-
Sex: Female
-
Age: 6-8 weeks
-
Number: 10 mice per group
Materials:
-
Candida albicans strain
-
Compound T
-
Vehicle
-
Positive control: Fluconazole (10 mg/kg)
-
Saline
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Infection: Inject mice intravenously with a lethal or sub-lethal dose of C. albicans (e.g., 1-5 x 10^5 CFU/mouse).
-
Treatment: Begin treatment with Compound T, vehicle, or fluconazole 2-4 hours post-infection. Continue dosing for a specified period (e.g., 3-7 days).
-
Endpoint Evaluation (Two possible readouts):
-
Survival Study: Monitor mice daily for morbidity and mortality for up to 21 days post-infection.
-
Fungal Burden Study: Euthanize mice at a specific time point (e.g., 48-72 hours post-infection). Harvest kidneys (primary target organ), homogenize, and plate serial dilutions on SDA to determine the fungal load (CFU/gram of tissue).[16]
-
-
Data Analysis:
-
Survival: Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Fungal Burden: Compare CFU/gram of tissue between groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis).
-
Data Presentation (Fungal Burden):
| Treatment Group | Dose (mg/kg) | Kidney Fungal Burden (log10 CFU/g) (Mean ± SEM) |
| Vehicle Control | - | 5.8 ± 0.3 |
| Compound T | 25 | 4.2 ± 0.4 |
| Fluconazole | 10 | 3.1 ± 0.2 |
Hypothetical Signaling Pathway Modulation
Thiazole derivatives have been shown to interact with various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.[17][18] The following diagram illustrates a hypothetical mechanism where Compound T could inhibit this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Compound T.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. research.unc.edu [research.unc.edu]
- 7. fda.gov [fda.gov]
- 8. Acute toxicity study [bio-protocol.org]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 11. research.uci.edu [research.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. [PDF] Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations | Semantic Scholar [semanticscholar.org]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically starts from the key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. Two common routes are employed to convert the carboxylic acid to the desired methanamine:
-
Route A: Via Amide Intermediate: The carboxylic acid is first converted to the corresponding carboxamide, which is then reduced to the amine.
-
Route B: Via Nitrile Intermediate: The carboxylic acid is converted to the amide, which is subsequently dehydrated to a nitrile. The nitrile is then reduced to the primary amine.
Q2: What are the potential side reactions during the formation of the thiazole ring of the starting material, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?
A2: The synthesis of the thiazole ring, often via a Hantzsch-type synthesis, can have side reactions. For instance, when using ethyl trifluoroacetoacetate and reacting it with a halogenating agent (e.g., sulfuryl chloride or bromine), di-halogenated byproducts such as ethyl 2,2-dichlorotrifluoroacetoacetate or ethyl 2,2-dibromotrifluoroacetoacetate can be formed.[1] This can lead to impurities in the subsequent cyclization step.
Q3: During the reduction of the intermediate nitrile, what are the common side products?
A3: The catalytic hydrogenation of nitriles can lead to the formation of secondary and tertiary amines as byproducts.[2][3] These side reactions occur when the initially formed primary amine attacks the imine intermediate. The choice of catalyst, solvent, pH, temperature, and hydrogen pressure are critical factors in minimizing these byproducts.[2] The addition of ammonia can help suppress the formation of secondary and tertiary amines.[3]
Q4: What side reactions can occur during the reduction of the amide intermediate?
A4: While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing amides to amines, incomplete reduction can lead to the formation of aldehydes as impurities.[4][5][6] The reaction conditions, such as temperature and stoichiometry of the reducing agent, must be carefully controlled to ensure complete conversion to the desired amine.
Troubleshooting Guides
Issue 1: Low Yield and Impurities in the Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
-
Question: I am getting a low yield and observing significant impurities in the synthesis of the starting carboxylic acid. What could be the cause and how can I resolve it?
-
Answer: A likely cause is the formation of di-halogenated byproducts during the halogenation of the ethyl trifluoroacetoacetate precursor.[1] To minimize this, carefully control the stoichiometry of the halogenating agent and the reaction temperature. Purification of the halogenated intermediate before cyclization can also improve the final product's purity and yield.
Issue 2: Formation of Secondary and Tertiary Amines during Nitrile Reduction
-
Question: My final product is contaminated with significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
-
Answer: The formation of secondary and tertiary amines is a common issue in nitrile reduction.[2] To enhance the selectivity for the primary amine, consider the following troubleshooting steps:
-
Catalyst Selection: Use a catalyst known for high selectivity towards primary amines, such as Raney nickel or cobalt boride.[2]
-
Reaction Conditions: Optimize the reaction conditions, including solvent, temperature, and hydrogen pressure.
-
Additive: Add ammonia or ammonium hydroxide to the reaction mixture. This helps to suppress the reaction between the primary amine product and the imine intermediate, thus reducing the formation of secondary and tertiary amines.[3]
-
Issue 3: Incomplete Reduction of the Amide Intermediate
-
Question: I am observing an aldehyde impurity in my final product after amide reduction. What is the cause and how can it be avoided?
-
Answer: The presence of an aldehyde suggests an incomplete reduction of the amide. To ensure complete conversion to the amine, you can try the following:
-
Increase Reducing Agent Stoichiometry: Use a slight excess of the strong reducing agent, such as LiAlH₄.
-
Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by extending the reaction time or moderately increasing the temperature, while monitoring for potential side reactions.
-
Choice of Reducing Agent: While LiAlH₄ is standard, other powerful reducing agents can be explored.[6]
-
Data Presentation
Table 1: Common Side Reactions and Their Impact on Yield
| Synthetic Step | Common Side Reaction | Potential Byproduct(s) | Typical Impact on Yield | Mitigation Strategies |
| Thiazole Ring Formation | Di-halogenation | Dihalo-acetoacetate esters | 5-15% decrease | Control stoichiometry of halogenating agent, low temperature. |
| Nitrile Reduction | Over-alkylation | Secondary and Tertiary Amines | 10-30% decrease | Use selective catalyst, add ammonia, optimize conditions.[2][3] |
| Amide Reduction | Incomplete Reduction | Aldehyde | 5-10% decrease | Use excess reducing agent, increase reaction time/temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide
-
To a solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or THF), add oxalyl chloride or thionyl chloride (1.1 equivalents) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the resulting acid chloride in an aprotic solvent and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide to this compound
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by distillation or column chromatography.
Protocol 3: Dehydration of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide to 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonitrile
-
In a round-bottom flask, combine 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide (1 equivalent) with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) in a suitable solvent like pyridine or dichloromethane.
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude nitrile.
-
Purify by column chromatography or distillation.
Protocol 4: Reduction of 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonitrile to this compound
-
In a hydrogenation vessel, dissolve 2-methyl-4-(trifluoromethyl)thiazole-5-carbonitrile (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) containing ammonia.
-
Add a catalytic amount of Raney nickel or palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature until the hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify by distillation or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Improving yield of Hantzsch synthesis for substituted thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hantzsch synthesis for substituted thiazoles.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis reaction is not proceeding or is showing a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
α-Haloketone Stability: α-Haloketones can be unstable. Ensure they have not decomposed, especially if they have been stored for a long time. Purity can be checked by techniques like NMR or melting point analysis.
-
Thioamide Purity: The purity of the thioamide is also crucial. Impurities can interfere with the reaction.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent is critical. While ethanol is commonly used, exploring other solvents or solvent mixtures, such as an ethanol/water mixture, can sometimes improve yields.[1] In some cases, solvent-free conditions or the use of greener solvents like glycerol have proven effective.
-
Temperature: The reaction temperature may need optimization. While some reactions proceed at room temperature, others require heating to reflux.[2][3] A gradual increase in temperature can be tested.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Reactions can take anywhere from a few minutes to several hours.[1]
-
Catalyst: While the classic Hantzsch synthesis does not always require a catalyst, acidic or basic catalysts can sometimes promote the reaction. For multicomponent variations of the synthesis, catalysts like silica-supported tungstosilicic acid have been shown to significantly improve yields.[1]
-
-
Consider the Order of Reagent Addition: In some variations of the Hantzsch synthesis, particularly unsymmetrical syntheses, the order in which you add the reagents can be critical to optimizing the yield and controlling impurity levels.
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause and how can I improve the selectivity?
A2: The formation of multiple products can be due to side reactions or the synthesis of isomers.
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis with N-monosubstituted thioureas can lead to the formation of both 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] To favor the formation of the 2-aminothiazole, it is generally recommended to run the reaction under neutral or slightly basic conditions.
-
Side Reactions: The α-haloketone can undergo self-condensation or other side reactions. Ensuring a stoichiometric balance of reactants or using a slight excess of the thioamide can sometimes minimize these side reactions.
Q3: My product has precipitated, but the yield is still low after purification. How can I improve the recovery of my product?
A3: Low recovery after purification can be due to losses during the work-up and purification steps.
-
Work-up Procedure: The thiazole product is often precipitated by pouring the reaction mixture into water or a basic solution like sodium carbonate.[2][5] Ensure that the precipitation is complete by allowing sufficient time and cooling.
-
Filtration: Use a Büchner funnel for efficient filtration of the precipitated solid.[2][5] Wash the filter cake with a suitable solvent (like cold water or ethanol) to remove impurities without dissolving a significant amount of the product.
-
Recrystallization: If recrystallization is necessary for further purification, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.
Quantitative Data on Reaction Optimization
The following table summarizes the impact of different reaction conditions on the yield of a one-pot Hantzsch synthesis of a specific thiazole derivative.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | H₂O | Reflux | 5 | 50 |
| 2 | - | EtOH | Reflux | 4 | 65 |
| 3 | - | CH₃CN | Reflux | 6 | 40 |
| 4 | SiW/SiO₂ (5) | EtOH/H₂O (1:1) | 65 | 3.5 | 80 |
| 5 | SiW/SiO₂ (10) | EtOH/H₂O (1:1) | 65 | 3 | 85 |
| 6 | SiW/SiO₂ (15) | EtOH/H₂O (1:1) | 65 | 2.5 | 92 |
| 7 | SiW/SiO₂ (15) | EtOH/H₂O (1:1) | Room Temp (Ultrasonic) | 1.5 | 95 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[2][5]
This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Equipment:
-
20 mL scintillation vial with a stir bar
-
Hot plate
-
100 mL beaker
-
Büchner funnel with a side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid with deionized water.
-
Dry the solid on a tared watch glass to obtain the final product.
Protocol 2: One-Pot, Three-Component Synthesis of Substituted Thiazole Derivatives[1]
This protocol outlines a greener synthesis approach using a reusable catalyst and either conventional heating or ultrasonic irradiation.
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (SiW/SiO₂) (15 mol%)
-
Ethanol/water (1:1 v/v)
-
Acetone
Equipment:
-
Round-bottom flask with a reflux condenser (for conventional heating)
-
Ultrasonic bath (for ultrasonic irradiation)
-
Magnetic stirrer
-
Filtration apparatus
Procedure (Conventional Heating):
-
In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and SiW/SiO₂ in 5 mL of ethanol/water (1:1).
-
Reflux the mixture with stirring at 65°C for 2-3.5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool, and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry.
Procedure (Ultrasonic Irradiation):
-
In a suitable vessel, combine the reactants and catalyst as described above in 5 mL of ethanol/water (1:1).
-
Place the vessel in an ultrasonic bath at room temperature for 1.5-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylthiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to streamline the synthesis of trifluoromethylthiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent synthetic routes to 2-trifluoromethylthiazoles?
A1: The two primary and most effective methods for synthesizing 2-trifluoromethylthiazoles are the Hantzsch thiazole synthesis and a more contemporary trifluoroacetic acid (TFA)-mediated cyclization. The Hantzsch synthesis is a classic and versatile method that involves the condensation of an α-haloketone with a thioamide.[1][2] The TFA-mediated approach offers a newer alternative, involving the intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones, which can achieve high yields under mild reaction conditions.[3]
Q2: What are the necessary starting materials for the TFA-mediated synthesis of 2-trifluoromethylthiazoles?
A2: The essential starting materials for this synthetic route are α-mercapto ketones and trifluoromethyl N-acylhydrazones. The reaction proceeds through an intermolecular cyclization facilitated by trifluoroacetic acid.[3]
Q3: What is the typical yield for the Hantzsch synthesis of trifluoromethylthiazole derivatives?
A3: The yield of the Hantzsch synthesis can differ significantly based on the specific substrates and reaction conditions employed. However, through careful optimization, yields can range from moderate to excellent, with some protocols reporting yields as high as 90%.[4][5]
Q4: Are there environmentally friendly or "green" chemistry approaches for the Hantzsch thiazole synthesis?
A4: Yes, greener synthetic methods for the Hantzsch reaction have been successfully developed. These approaches include the use of reusable catalysts such as silica-supported tungstosilicic acid and conducting the reaction under ultrasonic irradiation or solvent-free conditions.[4][6] These modifications can result in high yields and significantly shorter reaction times.
Q5: How does the acidity of the reaction medium impact the outcome of the Hantzsch synthesis?
A5: The pH of the reaction medium is a critical parameter that can greatly influence the regioselectivity of the Hantzsch synthesis, particularly when N-monosubstituted thioureas are used. In neutral solvents, the reaction typically affords 2-(N-substituted amino)thiazoles as the exclusive product. Conversely, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles may be produced.[7][8]
Troubleshooting Guides
Hantzsch Synthesis for Trifluoromethylthiazoles
Q1: I am experiencing a low yield in my Hantzsch synthesis of a trifluoromethylthiazole. What are the potential causes and how can I resolve this?
A1: Low yields in the Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting this issue is as follows:
-
Reagent Quality : It is crucial to ensure the purity of the α-haloketone, as it can be prone to decomposition.[5] The thioamide should also be of high purity.
-
Reaction Temperature : The reaction may necessitate heating to reach completion. If the reaction is being conducted at room temperature, consider increasing the temperature to reflux.[9] A systematic screening of different temperatures can help in identifying the optimal condition.
-
Reaction Time : The reaction may not have proceeded to completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting materials.[10]
-
Solvent Selection : The choice of solvent is pivotal. Commonly used solvents include ethanol, methanol, and ethanol/water mixtures.[4][9] A solvent screen may be required to determine the most suitable solvent for your particular substrates.
-
Base Addition : Following the cyclization, a base is typically added to neutralize the hydrohalic acid formed and to precipitate the product. Ensure that an appropriate base (e.g., sodium carbonate, ammonium hydroxide) is being used and that the pH is optimal for precipitation.[9][11]
Q2: My reaction is producing multiple products. How can I enhance the selectivity?
A2: The formation of multiple products often arises from a lack of regioselectivity. As highlighted in the FAQs, the acidity of the reaction medium is a determining factor.[7][8]
-
To obtain 2-(N-substituted amino)thiazoles , ensure that the reaction is performed under neutral conditions.
-
If 3-substituted 2-imino-2,3-dihydrothiazoles are the desired product, conducting the synthesis under acidic conditions (e.g., 10M HCl in ethanol) can favor their formation.[8]
Precise control of the reaction pH is essential for isolating a single, desired product.
Q3: My reaction has stalled and is not progressing. What steps can I take?
A3: A stalled reaction can be addressed by considering the following interventions:
-
Increase Temperature : If the reaction is not already being heated, gentle warming can often supply the necessary activation energy to drive the reaction to completion.
-
Add Additional Reagent : If it is suspected that one of the reagents has been consumed or has degraded, the addition of a small amount of the limiting reagent (as identified by TLC) can often restart the reaction.
-
Check for Catalyst Deactivation : In catalyst-driven reactions, the catalyst may have become deactivated. In such instances, the addition of a fresh portion of the catalyst may be beneficial.
TFA-Mediated Synthesis of 2-Trifluoromethylthiazoles
Q1: My TFA-mediated cyclization is resulting in a low yield. What are the key parameters to optimize?
A1: For the TFA-mediated synthesis of 2-trifluoromethylthiazoles from α-mercapto ketones and trifluoromethyl N-acylhydrazones, the following parameters should be considered for optimization:
-
TFA Concentration : Trifluoroacetic acid can function as both a reagent and a solvent. Its concentration is a critical parameter. While it is a strong acid, using it in large excess may lead to side reactions or the degradation of the starting materials. It is advisable to experiment with varying the equivalents of TFA.
-
Reaction Temperature : Although this reaction is often carried out under mild conditions, temperature can still influence the outcome. Attempting the reaction at slightly elevated or reduced temperatures may improve the yield.
-
Purity of Starting Materials : As with any chemical synthesis, the purity of the α-mercapto ketone and the trifluoromethyl N-acylhydrazone is paramount for a successful reaction.
Q2: I am observing considerable side product formation. What are the probable side reactions?
A2: In acid-mediated reactions, side products can be formed through several pathways:
-
Decomposition of Starting Materials : The highly acidic nature of TFA can lead to the degradation of sensitive functional groups present in the starting materials.
-
Alternative Cyclization Pathways : Depending on the structure of the substrates, there may be alternative, undesired cyclization pathways that compete with the formation of the desired thiazole.
-
Hydrolysis : The presence of water in the reaction mixture can lead to the hydrolysis of intermediates or the final product. It is important to ensure anhydrous conditions if the reaction is sensitive to moisture.
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol/Water (1:1) | SiW.SiO₂ (15 mol%) | 65 | 2-3.5 | 79-90 | [4] |
| 2 | Ethanol/Water (1:1) | SiW.SiO₂ (15 mol%) | Room Temp (Ultrasonic) | 1.5-2 | 79-90 | [4] |
| 3 | Methanol | None | ~65 (Hot Plate Setting 100) | 0.5 | High | [9] |
| 4 | Solvent-free | None | Room Temp (Grinding) | 0.25-0.5 | - | [6] |
| 5 | 10M HCl-EtOH (1:2) | None | 80 | 0.33 | up to 73 (for imino isomer) | [8] |
Table 2: TFA-Mediated Synthesis of 2-Trifluoromethylthiazoles
| Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α-Mercapto ketones | Trifluoromethyl N-acylhydrazones | TFA | Room Temp | - | up to 94 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of Trifluoromethylthiazole Derivatives
This protocol provides a generalized procedure based on established practices for the Hantzsch synthesis.
-
Preparation : In a round-bottom flask, dissolve the thioamide (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Reaction : Add the α-haloketone (1.0 eq.) to the stirred solution.
-
Heating : Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up : Upon completion of the reaction, cool the mixture to room temperature.
-
Isolation : Neutralize the acid formed during the reaction by adding a base (e.g., a saturated solution of sodium bicarbonate) to precipitate the product.
-
Purification : Collect the solid product by filtration, wash it with water, and dry. The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for TFA-Mediated Synthesis of 2-Trifluoromethylthiazoles
This protocol is based on the method reported by Guo and coworkers.[3]
-
Preparation : In a flask open to the atmosphere, add the α-mercapto ketone (1.0 eq.) and the trifluoromethyl N-acylhydrazone (1.2 eq.).
-
Reaction : Add trifluoroacetic acid (TFA) to serve as the solvent.
-
Stirring : Stir the reaction mixture at room temperature.
-
Monitoring : Monitor the progress of the reaction by TLC.
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification : Purify the resulting residue by column chromatography on silica gel to obtain the desired 2-trifluoromethylthiazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Purification Challenges of Fluorinated Heterocyclic Amines
Welcome to the Technical Support Center for the purification of fluorinated heterocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated heterocyclic amines difficult to purify?
Fluorinated heterocyclic amines present unique purification challenges due to the inherent properties of the fluorine atom. The high electronegativity of fluorine can significantly alter the physicochemical properties of the parent molecule in several ways:
-
Modified Basicity (pKa): Fluorine's strong electron-withdrawing effect can lower the pKa of nearby basic nitrogen atoms within the heterocyclic ring.[1][2][3][4][5][6][7] This change in basicity affects the compound's ionization state at a given pH, which is critical for purification techniques like ion-exchange chromatography and for achieving good peak shape in reverse-phase HPLC.[1]
-
Altered Solubility: The introduction of fluorine can drastically change a molecule's solubility profile. While some fluorinated compounds exhibit increased lipophilicity, others with multiple fluorine atoms can have reduced solubility in common organic solvents.[3][8] Finding a suitable solvent system for chromatography or crystallization can therefore be challenging.
-
Unique Intermolecular Interactions: Fluorinated compounds can participate in fluorous-fluorous interactions, which can be leveraged for specific purification techniques like fluorous solid-phase extraction (F-SPE).[9][10] However, these interactions can also lead to aggregation or unusual behavior during standard purification.
-
Co-elution with Impurities: Structurally similar impurities, such as regioisomers or precursors, often have very similar polarities and chromatographic behavior to the target fluorinated amine, leading to co-elution.[11][12]
Q2: Which purification techniques are most effective for fluorinated heterocyclic amines?
The most effective purification technique depends on the specific compound, the nature of the impurities, and the scale of the purification. Commonly used and successful methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful and versatile technique for purifying fluorinated compounds. The use of specialized fluorinated stationary phases can sometimes offer enhanced selectivity.[13]
-
Flash Chromatography: Often used for initial purification of crude reaction mixtures, silica gel column chromatography is a standard method. For less polar compounds, normal-phase chromatography can be effective.
-
Solid-Phase Extraction (SPE): SPE is a valuable tool for sample cleanup and enrichment. A specialized form, Fluorous Solid-Phase Extraction (F-SPE), is particularly effective for compounds with a high fluorine content, as it utilizes fluorous-fluorous interactions for separation.[9][10][14][15]
-
Crystallization: When applicable, crystallization is an excellent method for obtaining highly pure material, especially for final purification steps.[16][17][18] However, the altered solubility of fluorinated compounds can make finding suitable crystallization conditions challenging.
Q3: How does the position of the fluorine atom on the heterocyclic ring affect purification?
The position of the fluorine atom has a profound impact on the molecule's electronic and steric properties, which in turn influences its behavior during purification:
-
Electronic Effects: A fluorine atom's proximity to a basic nitrogen significantly influences the amine's pKa. The closer the fluorine, the more pronounced the electron-withdrawing effect and the lower the pKa. This can affect retention times in chromatography and the pH at which the compound is charged.
-
Steric Hindrance: A fluorine atom can sterically block interactions with the stationary phase in chromatography or interfere with the formation of a well-ordered crystal lattice, making separation or crystallization more difficult.
Troubleshooting Guides
HPLC Purification
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated phase). |
| Mobile phase pH is close to the pKa of the compound. | Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Poor Peak Shape (Fronting) | Column overload. | Reduce the sample concentration or injection volume. |
| Poor sample solubility in the mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Split Peaks | Column void or contamination. | Flush the column or replace it if necessary. |
| Co-elution of closely related impurities. | Optimize the mobile phase gradient and temperature to improve resolution. | |
| Low Retention | The compound is too polar for the reverse-phase column. | Use a more polar stationary phase or switch to normal-phase chromatography. |
| The mobile phase is too strong. | Decrease the percentage of the organic solvent in the mobile phase. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent mobile phase preparation. |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature. |
Crystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| The compound is too soluble in the chosen solvent system. | Try a different solvent or a mixture of a good solvent and an anti-solvent. | |
| Oil Formation | The degree of supersaturation is too high. | Use a more dilute solution. |
| The presence of impurities. | Purify the compound further by another method (e.g., HPLC) before crystallization. | |
| Poor Crystal Quality (small, needles) | Rapid nucleation and crystal growth. | Slow down the cooling rate. |
| Use a solvent system where the compound has moderate solubility. |
Solid-Phase Extraction (SPE)
| Problem | Possible Cause | Solution |
| Low Recovery | Incomplete retention of the analyte on the sorbent. | Select a sorbent with stronger interaction with the analyte (e.g., fluorous sorbent for highly fluorinated compounds). |
| Incomplete elution of the analyte. | Use a stronger elution solvent or increase the elution volume. | |
| Analyte breakthrough during sample loading. | Reduce the sample loading flow rate or use a larger SPE cartridge. | |
| Poor Purity | Co-elution of impurities with the analyte. | Optimize the wash step with a solvent that removes impurities without eluting the analyte. |
| Insufficient washing of the cartridge. | Use a more selective sorbent. | |
| Clogged Cartridge | Particulate matter in the sample. | Filter or centrifuge the sample before loading. |
| Precipitation of the sample on the cartridge. | Ensure the sample is fully dissolved in the loading solvent. |
Data Presentation
Table 1: Effect of Fluorination on the pKa of Heterocyclic Amines
The following table illustrates the general trend of decreasing pKa with increasing fluorination. Actual values can vary based on the specific heterocycle and the position of the fluorine atom.
| Compound | Number of Fluorine Atoms | Approximate pKa |
| Piperidine | 0 | 11.1 |
| 4-Fluoropiperidine | 1 | 10.5 |
| 4,4-Difluoropiperidine | 2 | 9.5 |
| Aniline | 0 | 4.6 |
| 4-Fluoroaniline | 1 | 4.2 |
| 2,4,6-Trifluoroaniline | 3 | 1.8 |
Note: These values are illustrative and sourced from various literature. Precise pKa values should be determined experimentally or from reliable databases.
Table 2: Recommended Starting Conditions for HPLC Purification
| Compound Polarity | Stationary Phase | Mobile Phase (A) | Mobile Phase (B) | Gradient |
| Low to Medium | C18, C8 | Water + 0.1% TFA or Formic Acid | Acetonitrile or Methanol + 0.1% TFA or Formic Acid | Start with a higher percentage of A and gradually increase B. |
| Medium to High | Phenyl-Hexyl, Fluorinated Phase | Water + 0.1% TFA or Formic Acid | Acetonitrile or Methanol + 0.1% TFA or Formic Acid | A shallower gradient may be required for better separation. |
| High | HILIC | Acetonitrile | Water + Buffer (e.g., Ammonium Formate) | Start with a high percentage of organic solvent and gradually increase the aqueous component. |
Experimental Protocols
Protocol 1: General Procedure for Reverse-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude fluorinated heterocyclic amine in a minimal amount of a suitable solvent, preferably the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the selected reverse-phase column (e.g., C18) with the initial mobile phase composition for at least 10 column volumes.
-
Method Development:
-
Start with a generic gradient, for example, 5% to 95% acetonitrile in water (both with 0.1% TFA) over 20 minutes.
-
Inject a small amount of the sample to determine the retention time of the target compound and the impurity profile.
-
Optimize the gradient to achieve baseline separation of the target compound from impurities. Adjust the gradient slope, duration, and the organic modifier (acetonitrile vs. methanol) as needed.
-
-
Preparative Run: Once the method is optimized, perform the preparative injection.
-
Fraction Collection: Collect fractions corresponding to the peak of the pure compound.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. A lyophilizer may be used if the compound is water-soluble.
Protocol 2: General Procedure for Crystallization
-
Solvent Screening: In small vials, test the solubility of the compound in a range of solvents at room temperature and upon heating. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a flask, dissolve the fluorinated heterocyclic amine in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in a Dewar flask filled with warm water.
-
Crystal Formation: Once at room temperature, if crystals have not formed, the solution can be further cooled in an ice bath or a refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: General Procedure for Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Conditioning: Condition the fluorous SPE cartridge by passing a fluorophilic solvent (e.g., methanol or acetonitrile) followed by a fluorophobic solvent (e.g., 80:20 methanol/water) through it.[10][15]
-
Sample Loading: Dissolve the crude reaction mixture containing the fluorous-tagged heterocyclic amine in a minimal amount of the fluorophobic solvent and load it onto the cartridge.[14][15]
-
Washing (Elution of Non-Fluorous Compounds): Wash the cartridge with the fluorophobic solvent to elute the non-fluorous impurities.[10][15] Collect this fraction.
-
Elution of Fluorous Compound: Elute the target fluorous-tagged compound with a fluorophilic solvent (e.g., methanol, acetonitrile, or THF).[10][15] Collect this fraction separately.
-
Analysis: Analyze the collected fractions by TLC, HPLC, or LC-MS to determine the location and purity of the desired product.
-
Solvent Removal: Remove the solvent from the fraction containing the pure product under reduced pressure.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorous Synthesis of Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. unifr.ch [unifr.ch]
Technical Support Center: Troubleshooting Thiazole Derivative Solubility in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of thiazole derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my thiazole derivatives exhibit low solubility in aqueous assay buffers?
A1: The low aqueous solubility of many thiazole derivatives is often inherent to their chemical structure. Thiazole rings and their common substitutions can result in molecules with significant non-polar characteristics, leading to poor solubility in water-based solutions. This is a common challenge for many promising new chemical entities in drug discovery.[1]
Q2: What is the first and most common step to solubilize a thiazole derivative for an in vitro assay?
A2: The most straightforward initial approach is to use a co-solvent. This involves preparing a high-concentration stock solution of your compound in a water-miscible organic solvent and then diluting this stock into your aqueous assay buffer to the final desired concentration. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used co-solvents for this purpose.[1][2]
Q3: Are there any concerns with using DMSO as a co-solvent?
A3: Yes, while DMSO is an excellent solvent for many organic compounds, it can present challenges. At higher concentrations (typically >0.5% v/v), DMSO can be toxic to cells, induce cellular stress, or even trigger differentiation.[1] Additionally, some thiazole compounds can be unstable in DMSO, potentially leading to oxidation of the sulfur atom in the thiazole ring, which can alter the compound's biological activity. It is crucial to determine the tolerance of your specific cell line to DMSO and to use the lowest effective concentration.
Q4: My compound precipitates out of the assay medium when I dilute my DMSO stock. What should I do?
A4: This is a common issue known as "DMSO shock" or precipitation upon dilution. Here are a few troubleshooting steps:
-
Lower the final concentration: Your target concentration may be above the compound's aqueous solubility limit, even with a co-solvent.
-
Reduce the stock solution concentration: Preparing a less concentrated stock solution in DMSO (e.g., 1 mM instead of 10 mM) and adding a larger volume to your assay buffer can sometimes prevent precipitation by allowing for a more gradual solvent exchange.
-
Gentle warming: Gently warming the solution in a 37°C water bath can sometimes help keep the compound in solution.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
Q5: Beyond co-solvents, what other methods can I use to improve the solubility of my thiazole derivative?
A5: If co-solvents are not effective or interfere with your assay, several advanced solubilization strategies can be employed:
-
pH Adjustment: The solubility of thiazole derivatives containing ionizable groups (like amino groups) can be pH-dependent. Adjusting the pH of your buffer to protonate or deprotonate these groups can significantly increase aqueous solubility.[2]
-
Use of Surfactants (Micellar Solubilization): Non-ionic surfactants like Triton X-100 or Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[2]
Troubleshooting Guide
Issue 1: Compound Precipitation in Assay Wells
Possible Cause:
-
The compound's concentration exceeds its solubility in the final assay medium.
-
The final DMSO concentration is too low to maintain solubility.
-
The compound is aggregating.
Solutions:
-
Visually inspect wells: Check for precipitate under a microscope.
-
Determine solubility limit: Perform a preliminary experiment to find the maximum soluble concentration of your compound in the assay buffer with the intended final DMSO concentration.
-
Test for aggregation: Run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in the compound's apparent activity may indicate that aggregation was responsible for a false-positive result.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause:
-
Incomplete dissolution of the stock solution.
-
Compound degradation in the stock solution or assay plate.
-
Compound precipitation over the course of the experiment.
Solutions:
-
Ensure complete dissolution of stock: Vortex and gently warm the stock solution before each use.
-
Use fresh dilutions: Prepare fresh dilutions of your compound from the stock solution for each experiment.
-
Check for degradation: If you suspect instability, analyze your stock solution over time using techniques like HPLC to check for the appearance of degradation products. Storing stock solutions at -20°C or -80°C can minimize degradation.[3]
Quantitative Data
Table 1: Solubility of Selected Thiazole Derivatives in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Dasatinib | DMSO | ~14.3 - 200 mg/mL | [4][5][6] |
| Dimethylformamide (DMF) | ~25 mg/mL | [5][6] | |
| Ethanol | Very poorly soluble | [4] | |
| Water | Very poorly soluble (~10 µM) | [4] | |
| Mirabegron | Methanol | Soluble | [7][8] |
| Ethanol | Soluble | [7] | |
| DMSO | Soluble | [7] | |
| Water | Insoluble | [7] |
Table 2: Recommended Co-Solvent Concentrations for in vitro Assays
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration (v/v) | Considerations |
| DMSO | 10-30 mM | < 0.5% | Can induce cellular stress or differentiation at higher concentrations.[1] |
| Ethanol | 10-30 mM | < 0.5% | Can affect membrane proteins and cellular metabolism.[1] |
Experimental Protocols
Protocol 1: Preparation of a Thiazole Derivative Stock Solution
Objective: To prepare a concentrated stock solution of a thiazole derivative for use in biological assays.
Materials:
-
Thiazole derivative powder
-
100% Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of the thiazole derivative into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for at least one minute to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure that no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Maximum Soluble Concentration in Assay Buffer
Objective: To determine the highest concentration of a thiazole derivative that remains soluble in the final assay buffer.
Materials:
-
Thiazole derivative stock solution (in DMSO)
-
Aqueous assay buffer (e.g., cell culture medium)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a series of dilutions of your thiazole derivative stock solution in DMSO.
-
In a 96-well plate, add your assay buffer.
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells of the assay buffer to achieve a range of final compound concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO but no compound).
-
Incubate the plate under the same conditions as your planned assay (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). A significant increase in signal compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show a significant increase in signal is considered the maximum soluble concentration under these conditions.
Visualizations
Caption: A general workflow for troubleshooting the low solubility of thiazole derivatives.
Caption: Thiazole derivatives can inhibit key kinases in the PI3K/AKT/mTOR signaling pathway.[7]
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 5. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Enhancing stability of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine in solution
Technical Support Center: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
This technical support center provides guidance on enhancing the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this compound that influence its stability?
A1: The stability of this compound is primarily influenced by two functional groups: the primary amine (-CH2NH2) and the thiazole ring.
-
Primary Amine: The amine group is basic and nucleophilic, making it susceptible to oxidation and reaction with electrophilic species such as aldehydes and ketones.[1] In aqueous solutions, its basicity is also a key factor to consider.[2]
-
Thiazole Ring: While generally stable, thiazole rings can be susceptible to degradation under harsh acidic or basic conditions (hydrolysis) and through oxidation.[3] Certain substituted thiazoles have also been shown to be sensitive to light (photo-degradation).[4]
Q2: What are the recommended general storage conditions for solutions of this compound?
A2: To minimize degradation, stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably ≤ -20°C, to reduce the rate of potential degradation reactions.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photo-degradation.[4][5]
-
Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.
Q3: Which solvents are recommended for preparing stock solutions?
A3: The choice of solvent is critical.
-
Aprotic Organic Solvents: Anhydrous aprotic solvents like DMSO or DMF are often used for initial stock solutions. However, be aware that some 2-aminothiazoles have shown instability in DMSO, leading to oxygenation and dimerization over time.[6]
-
Protic Solvents: If using protic solvents like ethanol or methanol, ensure they are of high purity and anhydrous if possible. The presence of water can facilitate hydrolysis.[7]
-
Aqueous Solutions: Avoid preparing aqueous stock solutions for long-term storage due to the risk of hydrolysis. If aqueous buffers are required for an experiment, they should be prepared fresh from a concentrated organic stock solution immediately before use.
Q4: How can I monitor the stability of my compound in solution?
A4: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[3] An appropriate HPLC method should be able to separate the intact parent compound from any potential degradation products. Purity should be checked at regular intervals, and the appearance of new peaks or a decrease in the main peak area suggests degradation.
Troubleshooting Guide
Problem 1: The color of my solution has changed (e.g., turned yellow/brown) upon storage.
-
Potential Cause: This is often a sign of oxidative degradation. The primary amine group is particularly susceptible to oxidation, which can form colored impurities.
-
Recommended Actions:
-
Inert Atmosphere: When preparing solutions, especially for long-term storage, purge the solvent and the vial headspace with an inert gas (nitrogen or argon).
-
Antioxidants: For aqueous buffers used in assays, consider the addition of a small amount of an antioxidant, but first verify its compatibility with your experimental system.
-
Solvent Purity: Ensure solvents are not contaminated with oxidizing impurities (e.g., peroxides in older ethers or THF). Use high-purity, fresh solvents.
-
Problem 2: I observe new peaks in my HPLC/LC-MS analysis after storing the solution for a short time.
-
Potential Cause: The appearance of new peaks indicates the formation of degradation products. Depending on the storage conditions and solvent, this could be due to hydrolysis, oxidation, or reaction with the solvent itself.
-
Recommended Actions:
-
Characterize Degradants: If possible, use mass spectrometry (LC-MS) to get molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).[4]
-
Perform a Forced Degradation Study: To proactively identify likely degradation products, conduct a forced degradation study (see Experimental Protocols section).[8][9] This will help in understanding the compound's liabilities under stress conditions (acid, base, oxidation, heat, light).[5]
-
Re-evaluate Storage Conditions: Based on the likely cause, adjust storage conditions. If degradation occurs in DMSO, switch to an alternative like anhydrous acetonitrile.[6] If it occurs in a protic solvent, ensure the solvent is dry.
-
Problem 3: My experimental results are inconsistent and not reproducible.
-
Potential Cause: If the compound is degrading in your assay buffer or experimental solution, its effective concentration will decrease over time, leading to poor reproducibility.
-
Recommended Actions:
-
Assess Solution-Phase Stability: Analyze the concentration and purity of the compound in your final experimental buffer at different time points (e.g., t=0, 2h, 4h, 24h) under the exact assay conditions (temperature, lighting).
-
Adjust pH: The stability of the amine and thiazole functional groups can be highly pH-dependent. Determine the optimal pH range where the compound is most stable and adjust your experimental buffer accordingly.
-
Fresh Preparations: Always prepare the final diluted solutions immediately before conducting the experiment from a freshly thawed, concentrated stock. Avoid freeze-thaw cycles where possible by preparing smaller single-use aliquots of the main stock solution.
-
Data Presentation
Table 1: Example Data from a Forced Degradation Study
The following table is a representative example of how to summarize data from a forced degradation study. It illustrates the compound's stability under various stress conditions. A degradation of 5-20% is generally considered suitable for validating a stability-indicating method.[5]
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60°C | 15.2% |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60°C | 21.5% |
| Oxidation | 6% H₂O₂ | 12 | 25°C | 18.8% |
| Thermal | Dry Heat | 48 | 80°C | 8.5% |
| Photolytic | ICH Q1B Option II | 24 | 25°C | 11.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.
-
Prepare Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at time points and dilute for analysis.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C. Also, store a vial of the stock solution at 80°C. Sample at appropriate time points for analysis.
-
Photolytic Degradation: Expose a solution and a solid sample to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method. Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure separation of the polar parent compound from potentially more non-polar degradation products.
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 95% A / 5% B
-
5-25 min: Gradient to 5% A / 95% B
-
25-30 min: Hold at 5% A / 95% B
-
30-35 min: Return to 95% A / 5% B (re-equilibration)
-
-
Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the parent compound (e.g., a photodiode array detector can monitor multiple wavelengths simultaneously). A wavelength of 238 nm has been used for other thiazole derivatives.[3]
-
Method Validation: Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak and from each other (resolution > 1.5).
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
- 1. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 2. Revision Notes - Basicity of Aqueous Solutions of Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. researchgate.net [researchgate.net]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ajrconline.org [ajrconline.org]
Minimizing off-target effects of thiazole-based inhibitors
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions to minimize off-target effects when working with thiazole-based inhibitors. Thiazole derivatives are a versatile class of compounds used to target a variety of proteins, particularly protein kinases, in cellular research.[1][2] However, ensuring that the observed biological effects are due to specific on-target interactions is a critical challenge.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiazole-based inhibitor shows high cytotoxicity in non-target control cells. What are the likely causes and how can I troubleshoot this?
A1: High cytotoxicity in control cells suggests a lack of selectivity or a general cytotoxic mechanism unrelated to your primary target.[3] Common causes include inhibition of essential housekeeping kinases, disruption of mitochondrial function, or induction of oxidative stress.[3]
Troubleshooting Steps:
-
Confirm Dose-Response Relationship: The first step is to perform a careful dose-response analysis in both your target and non-target cell lines. The goal is to identify a "therapeutic window" where you observe an effect in target cells with minimal toxicity in control cells.[3]
-
Assess Mitochondrial Health: Many compounds cause off-target toxicity by disrupting mitochondrial membrane potential.[3] This can be assessed using assays like TMRE or JC-1 staining.
-
Measure Apoptosis Induction: Use an Annexin V/Propidium Iodide (PI) assay to distinguish between apoptosis and necrosis. An ideal on-target effect might trigger a specific apoptotic pathway, whereas broad cytotoxicity could induce necrosis across different cell types.[3]
Below is a troubleshooting workflow to diagnose the source of unexpected cytotoxicity.
Figure 1. Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol is used to quantify the percentage of cells undergoing apoptosis versus necrosis.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to attach. Treat with your thiazole inhibitor at its IC50 and 2x IC50 concentrations for the desired duration (e.g., 24 hours). Include untreated and vehicle (e.g., DMSO) controls.[3]
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS, then detach using trypsin. Combine all cells from each well.[3]
-
Centrifugation: Spin the cell suspensions at 300 x g for 5 minutes to pellet the cells.[3]
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[3]
-
Incubation: Incubate the samples in the dark at room temperature for 15 minutes.[3]
-
Analysis: Add 400 µL of 1x binding buffer to each tube and analyze immediately on a flow cytometer.[3]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Q2: How can I experimentally validate that my inhibitor is engaging its intended target in cells and determine its selectivity profile?
A2: Confirming target engagement and assessing selectivity are crucial steps. Several methods can be employed, ranging from broad, unbiased screens to specific validation assays.[4]
-
Kinome Profiling: This is a broad, in vitro screening method that tests the activity of your inhibitor against a large panel of kinases (often hundreds).[5] It provides IC50 values for each kinase, allowing you to quantify selectivity. Radiometric activity assays are considered the gold standard for this type of profiling.[5]
-
Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful method to verify that your compound binds to its target inside intact cells.[6][7] The principle is that a protein's thermal stability increases when a ligand is bound.[8] By heating cell lysates treated with your inhibitor and measuring the amount of soluble protein remaining at different temperatures, you can detect a "thermal shift," which confirms target engagement.[6]
Figure 2. Experimental workflow for validating inhibitor specificity.
Data Presentation: Kinase Selectivity Profile
The data from a kinase profiling screen should be summarized to clearly show the inhibitor's potency against the primary target versus common off-targets.
| Kinase Target | Inhibitor X IC50 (nM) | Staurosporine IC50 (nM) | Selectivity (vs. Primary) |
| Primary Target Kinase A | 12 | 5 | - |
| Off-Target Kinase B | 450 | 10 | 37.5-fold |
| Off-Target Kinase C | >10,000 | 20 | >833-fold |
| Off-Target Kinase D | 98 | 2 | 8.2-fold |
| Off-Target Kinase E | 1,200 | 15 | 100-fold |
Table 1: Example inhibitory activity of a thiazole-based compound against a panel of kinases. A non-selective inhibitor like Staurosporine is used as a control.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) - Melt Curve
This protocol determines the change in the melting temperature (Tm) of the target protein upon inhibitor binding.[6]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of the inhibitor or vehicle (DMSO) and incubate under normal culture conditions to allow for cell entry and binding.[6]
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[8]
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant using Western Blot, ELISA, or an AlphaScreen®/HTRF® assay.[7][8]
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and inhibitor-treated samples. The shift in the curve indicates the change in thermal stability (ΔTm) due to target engagement.[6]
Q3: What molecular modifications can be made to a thiazole scaffold to improve its selectivity and reduce off-target effects?
A3: Improving selectivity often involves a process of Structure-Activity Relationship (SAR) studies.[9] By systematically modifying the chemical structure and observing the effects on both on-target potency and off-target activity, researchers can rationally design more specific inhibitors.[10][11]
Key SAR Strategies for Thiazole Inhibitors:
-
Modify Substituents: The groups attached to the thiazole ring are critical for determining selectivity. For example, adding bulky groups can create steric hindrance that prevents binding to the smaller ATP pockets of off-target kinases.[12] Conversely, adding or modifying groups that can form specific hydrogen bonds with the target protein can significantly enhance affinity and selectivity.[9]
-
Explore Bioisosteric Replacements: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can fine-tune binding interactions. For instance, replacing a phenyl ring with a different heterocyclic ring could alter interactions with surrounding amino acid residues.[11]
-
Target Allosteric Sites: Instead of competing with ATP, some inhibitors are designed to bind to allosteric sites (sites other than the active site). These sites are often less conserved across the kinome, offering a promising route to achieving higher selectivity.
The diagram below illustrates the logical flow of a medicinal chemistry campaign to improve selectivity.
Figure 3. Logic diagram for a Structure-Activity Relationship (SAR) campaign.
Data Presentation: SAR Table
An SAR table tracks how specific chemical modifications impact biological activity, guiding the design of the next round of compounds.
| Compound ID | R1 Group | R2 Group | Primary Target IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Index (Off/On) |
| Parent-01 | -H | -CH₃ | 50 | 150 | 3 |
| Analog-02 | -Cl | -CH₃ | 45 | 130 | 2.9 |
| Analog-03 | -H | -CF₃ | 60 | 900 | 15 |
| Analog-04 | -H | -Cyclopropyl | 15 | 1,500 | 100 |
Table 2: Example SAR data showing how modifications to R-groups on a thiazole scaffold improve the selectivity index.[9]
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve regioselectivity in thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiazole synthesis. The primary focus is on strategies to improve regioselectivity and address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for thiazole synthesis, and what are their primary applications?
A1: The most prevalent methods for thiazole synthesis are the Hantzsch synthesis and the Cook-Heilbron synthesis.
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Hantzsch Thiazole Synthesis: This is a versatile and widely used method involving the condensation of an α-haloketone with a thioamide.[1][2] It is broadly applicable for the synthesis of a wide range of substituted thiazoles.[3]
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Cook-Heilbron Thiazole Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles.[3][4] It involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4][5]
Q2: What are the key factors that influence regioselectivity in thiazole synthesis?
A2: Regioselectivity in thiazole synthesis is primarily dictated by a combination of factors:
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Starting Materials: The electronic and steric properties of the substituents on the α-haloketone and the thioamide (in Hantzsch synthesis) or the α-aminonitrile (in Cook-Heilbron synthesis) play a crucial role.
-
Reaction Conditions: The choice of solvent, temperature, catalyst, and pH can significantly influence which regioisomer is preferentially formed. For instance, in the Hantzsch synthesis with N-monosubstituted thioureas, neutral conditions typically yield 2-(N-substituted amino)thiazoles, while acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[6]
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Reaction Mechanism: The inherent mechanism of the chosen synthetic route will favor the formation of specific isomers.
Q3: How can I achieve a regioselective synthesis of 2,4-disubstituted versus 2,5-disubstituted thiazoles?
A3: Achieving regioselectivity between 2,4- and 2,5-disubstituted thiazoles often requires moving beyond the classical Hantzsch synthesis, which can sometimes yield mixtures. Specific strategies include:
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For 2,4-disubstituted thiazoles: The use of α-diazoketones with thioamides or thioureas, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH), has been shown to be an effective method.[7]
-
For 2,5-disubstituted thiazoles: The Gabriel synthesis, which utilizes acylaminoketones and a thiating agent like phosphorus pentasulfide, is a classical approach.[8]
Troubleshooting Guides
Problem 1: My Hantzsch synthesis is producing a mixture of regioisomers.
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Possible Cause: The reaction conditions are not optimized to favor one reaction pathway over another. For N-substituted thioureas, the site of initial nucleophilic attack (sulfur vs. nitrogen) can be competitive, and the subsequent cyclization can lead to different isomers. Acidic conditions, in particular, can promote the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-amino-thiazole derivatives.[6]
-
Solution:
-
pH Control: For the synthesis of 2-(N-substituted amino)thiazoles, ensure the reaction is run under neutral or slightly basic conditions.[6] If the imino-dihydrothiazole is the desired product, conducting the reaction in a mixture of a strong acid and alcohol (e.g., 10M HCl-EtOH) at elevated temperatures can increase its yield.[6]
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Solvent Selection: The polarity of the solvent can influence the reaction pathway. It is advisable to screen a range of solvents (e.g., ethanol, DMF, THF) to find the optimal conditions for your specific substrates.
-
Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable product and improve selectivity.
-
Problem 2: I am observing low yields in my thiazole synthesis.
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Possible Cause: Several factors can contribute to low yields, including impure starting materials, suboptimal reaction conditions, or degradation of reactants or products.
-
Solution:
-
Purity of Reactants: Ensure that the α-haloketone and thioamide are pure. α-Haloketones can be unstable and should be used when fresh or purified before use. Thioamides can also degrade, especially under harsh conditions.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product. For thermally sensitive compounds, consider milder heating methods or longer reaction times at lower temperatures. Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[9]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Substituted Thiazoles
| Synthesis Method | α-Haloketone/Equivalent | Thio-component | Catalyst/Solvent | Product Type | Yield (%) | Reference |
| Hantzsch (One-Pot) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | SiW/SiO₂, EtOH/H₂O, 65 °C | 2-amino-4-aryl-thiazole derivative | 79-90 | [10] |
| Hantzsch (Ultrasonic) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | SiW/SiO₂, EtOH/H₂O, RT | 2-amino-4-aryl-thiazole derivative | 82-92 | [10] |
| Hantzsch | 2-Bromoacetophenone | Thiourea | Methanol, Reflux | 2-Amino-4-phenylthiazole | ~99 | [2] |
| Modified Hantzsch | α-Diazoketones | Thiourea | PEG-400, 100 °C | 2-Aminothiazole derivatives | 87-96 | [9] |
| Cook-Heilbron | Aminoacetonitrile | Ethyldithioacetate | - | 2-Methyl-5-aminothiazole | - | [4] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Imino-3,4-dimethyl-2,3-dihydrothiazole under Acidic Conditions
This protocol is adapted from a study demonstrating a change in regioselectivity under acidic conditions in the Hantzsch synthesis.[6]
-
Reaction Setup: In a suitable round-bottom flask equipped with a reflux condenser, combine N-methylthiourea (1 mmol) and chloroacetone (1 mmol).
-
Solvent Addition: Add a 1:2 mixture of 10M hydrochloric acid and ethanol (e.g., 3 mL total volume).
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Reaction: Heat the reaction mixture to 80 °C and maintain for 20 minutes.
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Work-up: After cooling to room temperature, neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-imino-3,4-dimethyl-2,3-dihydrothiazole.
Protocol 2: One-Pot Synthesis of Hantzsch Thiazole Derivatives using a Reusable Catalyst
This protocol describes an environmentally benign one-pot synthesis of substituted thiazoles.[10]
-
Reactant Mixture: In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (SiW/SiO₂) (15 mol%).
-
Solvent: Add a 1:1 mixture of ethanol and water (5 mL).
-
Reaction Conditions:
-
Conventional Heating: Reflux the mixture with stirring at 65 °C for 2 to 3.5 hours.
-
Ultrasonic Irradiation: Subject the mixture to ultrasonic activation at room temperature for 1.5 to 2 hours.
-
-
Isolation of Product:
-
Filter the hot reaction mixture to remove the solid product and catalyst.
-
Wash the solid with ethanol.
-
Dissolve the collected solid in acetone and filter to remove the insoluble SiW/SiO₂ catalyst (which can be recovered and reused).
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Evaporate the acetone from the filtrate under reduced pressure.
-
-
Drying: Dry the resulting product in an oven at 60 °C.
Mandatory Visualization
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Caption: Key factors influencing the regioselectivity of thiazole synthesis.
Caption: A general experimental workflow for thiazole synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. youtube.com [youtube.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. bepls.com [bepls.com]
- 10. mdpi.com [mdpi.com]
Addressing impurities in the synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common synthetic approach involves a multi-step process. First, the thiazole ring is constructed, typically via a Hantzsch-type synthesis, to form 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid or its corresponding ester. This intermediate is then converted to the target methanamine. The conversion of the carboxylic acid functionality to the aminomethyl group is generally achieved through one of two primary pathways:
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Amide Formation followed by Reduction: The carboxylic acid is first converted to the corresponding carboxamide, which is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
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Direct Carboxylic Acid Reduction: While less common for achieving amines directly, potent reducing agents can, under specific conditions, reduce the carboxylic acid to the corresponding alcohol, which would then require further functional group manipulation to yield the amine.
Q2: What are the potential impurities I should be aware of during the synthesis?
Impurities can arise from both the initial thiazole synthesis and the final reduction step.
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From Thiazole Synthesis:
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Unreacted Starting Materials: Residual ethyl trifluoroacetoacetate and thioacetamide.
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Over-halogenated Species: Dichloro- or dibromo-trifluoroacetoacetate can form as byproducts during the halogenation of the β-ketoester, leading to the formation of the corresponding di-halogenated thiazole impurity.[1][2]
-
-
From the Reduction Step (Carboxamide to Amine):
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Unreacted 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide: Incomplete reduction will leave the starting amide in the final product mixture.
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(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol: Over-reduction or side reactions can lead to the formation of the corresponding alcohol.
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Partially Reduced Intermediates: Aldehydes or imines may be present in trace amounts if the reaction is not driven to completion.
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Q3: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting amide (less polar) and the product amine (more polar). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: I am consistently obtaining a low yield of the final amine product. What are the likely causes and how can I improve it?
Answer:
Low yields in the final reduction step can stem from several factors. Below is a troubleshooting table to address this issue.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete Reaction | Monitor the reaction closely by TLC until the starting material is fully consumed. Consider increasing the reaction time or temperature moderately. Ensure a sufficient excess of the reducing agent is used (typically 2-4 equivalents). | Increased conversion of the starting material to the desired product. |
| Degradation of Product | The work-up procedure is critical. Quenching of the reaction should be performed at low temperatures (e.g., 0 °C) to minimize potential degradation of the amine product. Acid-base extraction should be carried out efficiently to isolate the product. | Minimized product loss during work-up and purification. |
| Poor Quality of Starting Material | Ensure the precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide, is pure and dry. Impurities can interfere with the reducing agent. | A cleaner reaction profile with fewer side products and improved yield. |
| Suboptimal Reducing Agent | While LiAlH₄ is a powerful reducing agent, other reagents like borane-tetrahydrofuran complex (BH₃·THF) can sometimes offer better yields and selectivity. A small-scale trial with an alternative reducing agent may be beneficial. | Identification of a more efficient reduction protocol for your specific substrate. |
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with several impurities that are difficult to remove. How can I identify and eliminate them?
Answer:
The presence of persistent impurities often requires a combination of analytical identification and targeted purification strategies.
| Observed Impurity (by HPLC/MS or NMR) | Potential Source | Recommended Purification Strategy |
| Starting Amide | Incomplete reduction. | Optimize reaction conditions (time, temperature, equivalents of reducing agent). For purification, column chromatography with a gradient elution (e.g., starting with a non-polar solvent and gradually increasing polarity) can effectively separate the more polar amine from the less polar amide. |
| Corresponding Alcohol | Over-reduction or hydrolysis of an intermediate. | Careful control of the reaction temperature and stoichiometry of the reducing agent. Purification can be achieved by column chromatography, as the alcohol will have a different polarity compared to the amine. |
| Unidentified Polar Impurities | Degradation during acidic work-up. | Perform the work-up at low temperatures and minimize the time the product is in contact with strong acid. An alternative is to use a milder quenching agent. |
| Unidentified Non-Polar Impurities | Byproducts from the initial thiazole synthesis carried over. | Purify the intermediate carboxylic acid or amide thoroughly before the reduction step. Recrystallization of the intermediate is often effective. |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide
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To a solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
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Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
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Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
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Dissolve the crude acid chloride in a fresh portion of an inert solvent and cool to 0 °C.
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Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise while maintaining the temperature at 0 °C.
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Stir the reaction for 1-2 hours at room temperature.
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Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide.
Protocol 2: Reduction of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide to this compound
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction by TLC until the starting amide is no longer visible.
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Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent and extract with dilute hydrochloric acid.
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Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Column Chromatography
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Prepare a silica gel column using a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane or 0-20% ethyl acetate in hexanes containing 1% triethylamine to prevent the amine from streaking).
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Dissolve the crude amine in a minimal amount of the initial eluent and load it onto the column.
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Elute the column with the solvent gradient, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 4: Analytical HPLC Method
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Common Impurities and their Characterization
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Typical Analytical Signature (relative to product) |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide | C₆H₅F₃N₂OS | 226.18 | Incomplete reduction | HPLC: Less polar (earlier retention time). ¹H NMR: Absence of aminomethyl protons, presence of amide protons. |
| (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol | C₆H₆F₃NOS | 213.18 | Over-reduction/side reaction | HPLC: Polarity similar to the amine, may co-elute. ¹H NMR: Presence of a hydroxymethyl singlet instead of an aminomethyl singlet. |
| 2,2-Dichloro-trifluoroacetoacetate derived thiazole | C₆H₂Cl₂F₃NOS | 280.06 | Impurity from starting materials | MS: Isotopic pattern characteristic of two chlorine atoms. |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Potential reaction pathways leading to the desired product and common impurities.
References
Technical Support Center: Scaling Up the Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis process.
| Problem | Possible Causes | Recommended Solutions |
| Low yield in the synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Incomplete chlorination/bromination of the starting material, ethyl 4,4,4-trifluoroacetoacetate. | Ensure the reaction is carried out at the correct temperature and for the specified duration. Monitor the reaction progress using techniques like GC-MS to confirm the complete consumption of the starting material. |
| Inefficient cyclization with thioacetamide. | Use a high-purity grade of thioacetamide. Ensure the reaction is performed under anhydrous conditions to prevent side reactions. | |
| Hydrolysis of the ester to the carboxylic acid is incomplete. | Use a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide). Increase the reaction time or temperature if necessary, while monitoring for potential degradation of the product. | |
| Difficulty in reducing the carboxylic acid to the amine | The chosen reducing agent is not effective for this substrate. | Carboxylic acids can be challenging to reduce directly to amines. Consider converting the carboxylic acid to a more easily reducible functional group, such as an amide or a nitrile. |
| Catalyst poisoning. | The sulfur atom in the thiazole ring can poison some metal catalysts. If using a heterogeneous catalyst (e.g., Pd/C), consider using a sulfur-resistant catalyst or a larger catalyst loading. Alternatively, homogeneous reducing agents may be more effective. | |
| Formation of byproducts during reductive amination | Formation of secondary or tertiary amines. | Use a controlled stoichiometry of the aldehyde and the aminating agent (e.g., ammonia). Running the reaction at a lower temperature can also help to minimize the formation of over-aminated products. |
| Incomplete reaction leading to the presence of the starting aldehyde or the intermediate imine. | Ensure the reducing agent is added portion-wise to control the reaction rate. Monitor the reaction by TLC or LC-MS to confirm the complete conversion of the starting materials. | |
| Purification challenges of the final product | The product is a volatile amine. | Use appropriate purification techniques for volatile amines, such as distillation under reduced pressure or crystallization of a salt form (e.g., hydrochloride salt). |
| The product is contaminated with residual starting materials or byproducts. | Optimize the purification method. This may involve column chromatography using a suitable stationary phase and eluent system, or recrystallization from an appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A common and effective route involves a multi-step synthesis starting from ethyl 4,4,4-trifluoroacetoacetate. This is first converted to 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The carboxylic acid is then transformed into an intermediate such as a carboxamide or a carbaldehyde, which is subsequently reduced to the target methanamine.
Q2: Are there any one-pot procedures available for the synthesis of the key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?
A2: Yes, patent literature describes one-pot procedures that combine the chlorination of ethyl trifluoroacetoacetate, cyclization with thioacetamide, and subsequent hydrolysis to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with high yields.[1] These methods can be advantageous for large-scale synthesis as they reduce the number of unit operations.
Q3: What are the main challenges when scaling up this synthesis?
A3: Key challenges include:
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Exothermic Reactions: The initial chlorination/bromination step can be highly exothermic and requires careful temperature control.
-
Handling of Thioacetamide: Thioacetamide is a hazardous substance and requires appropriate safety precautions.
-
Catalyst Deactivation: As mentioned in the troubleshooting guide, the sulfur in the thiazole ring can deactivate certain catalysts used in reduction steps.
-
Product Purification: The final amine product can be volatile and may require specialized purification techniques.
Q4: What are some of the common impurities that can form during the synthesis?
A4: A common impurity is the dichlorinated byproduct, ethyl 2,2-dichloro-4,4,4-trifluoro-3-oxobutanoate, which can form during the initial halogenation step. This impurity cannot cyclize with thioacetamide and will need to be removed.[2] During the final reduction or reductive amination steps, over-reduced or over-aminated products can also be formed.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
This protocol is adapted from a one-pot synthesis method.[1]
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Chlorination: In a suitable reactor, charge ethyl 4,4,4-trifluoroacetoacetate and cool the vessel to 0-5 °C. Slowly add sulfuryl chloride while maintaining the temperature below 10 °C. Stir the mixture for 2-3 hours at this temperature. Monitor the reaction by GC to ensure complete conversion.
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Cyclization: In a separate vessel, dissolve thioacetamide in a suitable solvent such as ethanol. Add this solution to the cooled reaction mixture from the previous step. The reaction is typically exothermic, so maintain the temperature below 40 °C. Stir for 4-6 hours.
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Hydrolysis: To the reaction mixture, add a solution of sodium hydroxide. Heat the mixture to reflux and stir for 2-4 hours until the ester is completely hydrolyzed.
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Work-up and Isolation: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 2-3. The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Protocol 2: Synthesis of this compound via the Carboxamide Intermediate
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Amide Formation: Convert the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to the corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride. React the acid chloride with ammonia (or a protected form of ammonia) to form 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide.
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Amide Reduction: In a suitable reactor, dissolve the carboxamide in an appropriate solvent like tetrahydrofuran (THF). Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (B₂H₆·THF) portion-wise at a low temperature (e.g., 0 °C). After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Isolation: Carefully quench the reaction with water and a base (e.g., NaOH solution). Filter off the inorganic salts and extract the aqueous layer with an organic solvent. Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting amine by distillation or column chromatography.
Quantitative Data Summary
| Intermediate/Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Ethyl 4,4,4-trifluoroacetoacetate | 1. Sulfuryl chloride 2. Thioacetamide 3. NaOH | Ethanol | 8-12 hours | 0-80 °C | >90 | >98 | [1] |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 1. Thionyl chloride 2. Ammonia | Dichloromethane | 4-6 hours | 0-25 °C | - | - | - |
| This compound | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide | Lithium aluminum hydride | THF | 6-8 hours | 0-25 °C | - | - | - |
Note: Yields and purity for the latter two steps are highly dependent on the specific reaction conditions and purification methods used and are not explicitly available in the provided search results. These would need to be optimized on a case-by-case basis.
Experimental Workflow
References
Validation & Comparative
In Vitro Bioactivity of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine and Analogs: A Comparative Guide
Comparative Bioactivity of Thiazole Derivatives
The in vitro biological activities of several 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives have been evaluated, revealing potential applications in agriculture and oncology. The data below summarizes the reported fungicidal, insecticidal, and anticancer activities.
Table 1: Fungicidal and Insecticidal Activity of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives
| Compound ID | Target Organism | Bioactivity | Concentration/Dosage | Reference |
| 19a | Tomato Late Blight (Phytophthora infestans) | Fungicidal | 90% control at 375g ai/ha | [1] |
| 19b | Potato Leafhopper (Empoasca fabae) | Insecticidal | - | [1] |
| 19c | Potato Leafhopper (Empoasca fabae) | Insecticidal | 80% and 100% control at 600g ai/ha | [1] |
Note: Specific quantitative data such as IC50 or LC50 values were not provided in the source material for all compounds. Activity was reported as percent control at a given concentration.
Table 2: In Vitro Anticancer Activity of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives
| Compound ID | Cell Line | Cancer Type | Inhibition (%) at 10 µM | Reference |
| 7a | A-549 | Lung Cancer | 18 | [2] |
| Bel7402 | Liver Cancer | 25 | [2] | |
| HCT-8 | Colon Cancer | 21 | [2] | |
| 7b | A-549 | Lung Cancer | 23 | [2] |
| Bel7402 | Liver Cancer | 31 | [2] | |
| HCT-8 | Colon Cancer | 28 | [2] | |
| 7c | A-549 | Lung Cancer | 48 | [2] |
| Bel7402 | Liver Cancer | 35 | [2] | |
| HCT-8 | Colon Cancer | 41 | [2] |
Note: The original research article presented the data as percent inhibition at a single concentration (10 µM). For a full dose-response analysis, IC50 values would be required.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to assess the bioactivity of the thiazole derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A-549, Bel7402, HCT-8)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compounds (thiazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to the desired concentrations. The culture medium is then removed from the wells and replaced with the medium containing the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the cell viability against the logarithm of the compound concentration.
Fungicidal and Insecticidal Bioassays (Greenhouse Evaluation)
Fungicidal Assay (Tomato Late Blight):
-
Plant Cultivation: Tomato plants are grown to a suitable size in a greenhouse.
-
Compound Application: The test compounds are formulated as a spray solution at the desired concentration (e.g., 375g ai/ha). The solution is then sprayed onto the tomato plants until runoff.
-
Inoculation: After the spray has dried, the plants are inoculated with a suspension of Phytophthora infestans sporangia.
-
Incubation: The inoculated plants are maintained in a high-humidity environment to promote disease development.
-
Evaluation: After a set incubation period (e.g., 7-10 days), the disease severity on the treated plants is assessed and compared to untreated control plants to calculate the percent control.
Insecticidal Assay (Potato Leafhopper):
-
Plant Preparation: Potato plants are infested with a known number of potato leafhoppers.
-
Compound Application: The test compounds are applied to the infested plants as a foliar spray at the desired concentration (e.g., 600g ai/ha).
-
Mortality Assessment: After a specified time period (e.g., 24-48 hours), the number of dead insects is counted.
-
Data Analysis: The percentage of mortality is calculated relative to the initial number of insects, and this is compared to a control group to determine the percent control.
Visualizations
Hypothesized Signaling Pathway Inhibition
Thiazole derivatives have been reported to interfere with various signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by bioactive thiazole compounds.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by a bioactive thiazole derivative.
General In Vitro Bioactivity Screening Workflow
The following diagram outlines a typical workflow for the initial in vitro screening of a novel compound to determine its biological activity.
Caption: A generalized workflow for the in vitro bioactivity screening of novel chemical compounds.
References
A Comparative Analysis of Trifluoromethylthiazole Analogs as Dual PI3K/mTOR Inhibitors
A detailed examination of the structure-activity relationships of novel trifluoromethylthiazole derivatives reveals key structural determinants for potent and selective inhibition of the PI3K/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival. This guide provides a comparative analysis of a series of these analogs, supported by experimental data on their enzymatic inhibition and cytotoxic activity.
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many human cancers, making its components attractive targets for anticancer drug development. Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy to overcome potential resistance mechanisms.[2]
This guide focuses on a series of novel thiazole derivatives, incorporating a trifluoromethyl group, which have been synthesized and evaluated for their potential as dual PI3Kα/mTOR inhibitors. The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of trifluoromethylthiazole analogs against PI3Kα and mTOR kinases, as well as their growth inhibitory effects on the leukemia HL-60(TB) cancer cell line.
| Compound | R | PI3Kα IC50 (µM) | mTOR IC50 (µM) | HL-60(TB) GI50 (µM) |
| 3a | H | 0.431 ± 0.021 | 0.987 ± 0.045 | > 100 |
| 3b | 4-F | 0.086 ± 0.005 | 0.221 ± 0.014 | 2.14 |
| 3e | 4-CF3 | 0.112 ± 0.008 | 0.345 ± 0.019 | 3.21 |
| Alpelisib | (Reference) | 0.095 ± 0.006 | - | - |
| Dactolisib | (Reference) | - | 0.150 ± 0.011 | - |
Data extracted from Naguib et al., 2022.[2]
The structure-activity relationship (SAR) analysis of this series indicates that the presence and position of substituents on the phenyl ring attached to the thiazole core significantly influence the inhibitory activity. The unsubstituted analog 3a shows the weakest activity. Introduction of a fluorine atom at the 4-position of the phenyl ring (compound 3b ) leads to a significant increase in potency against both PI3Kα and mTOR, with activity comparable to the reference inhibitor Alpelisib against PI3Kα.[2] Similarly, the presence of a trifluoromethyl group at the same position (compound 3e ) also confers potent dual inhibitory activity.[2] These findings underscore the importance of electron-withdrawing substituents at the para-position of the phenyl ring for optimal inhibitory function.
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action of these compounds, the following diagram illustrates the PI3K/mTOR signaling pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
The general experimental workflow for the structure-activity relationship study of these trifluoromethylthiazole analogs is depicted in the following diagram.
Caption: General experimental workflow for SAR studies.
Experimental Protocols
In Vitro PI3Kα and mTOR Kinase Inhibition Assays
The inhibitory activity of the trifluoromethylthiazole analogs against PI3Kα and mTOR was determined using a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase reactions are performed in a 96-well plate. Each well contains the respective kinase (PI3Kα or mTOR), the substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3Kα), and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: After incubation, a reagent is added to convert the ADP generated into a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[3][4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[5]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The GI50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[3][4][5]
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
In vivo efficacy of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine versus standard of care
A comprehensive in vivo comparison of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine against a standard of care is not feasible at this time due to the absence of publicly available research detailing its therapeutic application and in vivo efficacy.
Extensive searches for "this compound" have not yielded specific data on its in vivo performance for a particular disease or condition. The available information primarily pertains to the synthesis of this molecule and the general biological activities of related thiazole derivatives. Research indicates that various substituted thiazoles are being explored for a range of therapeutic areas, including as fungicidal and insecticidal agents, and for their potential anticancer properties in preclinical cell line studies.
A related compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, has been identified as a key intermediate in the synthesis of the fungicide thifluzamide. However, this information does not provide a basis for evaluating the therapeutic efficacy of "this compound" in a clinical or preclinical research context.
Without a specified therapeutic target for "this compound," a relevant standard of care for comparison cannot be identified. Furthermore, the lack of published in vivo studies means there is no quantitative data, such as dose-response relationships, survival analyses, or biomarker modulation, to present in a comparative format. Similarly, detailed experimental protocols for in vivo evaluation of this specific compound are not available in the public domain.
Future research and publication of in vivo studies are required to enable a meaningful comparison of this compound with existing therapeutic standards. Researchers and drug development professionals are encouraged to consult scientific literature databases for any emerging data on this compound.
To facilitate future comparative analysis, should data become available, the following frameworks would be utilized:
Hypothetical Data Presentation Structure:
Table 1: Comparative In Vivo Efficacy of this compound vs. Standard of Care in [Future Indication]
| Treatment Group | Dosing Regimen | Animal Model | Primary Efficacy Endpoint (e.g., Tumor Growth Inhibition %) | Secondary Endpoint (e.g., Mean Survival in Days) |
| Vehicle Control | - | [e.g., Balb/c mice] | - | [e.g., 20] |
| This compound | [e.g., X mg/kg] | [e.g., Balb/c mice] | [e.g., 50%] | [e.g., 35] |
| Standard of Care [e.g., Drug Y] | [e.g., Z mg/kg] | [e.g., Balb/c mice] | [e.g., 45%] | [e.g., 32] |
Illustrative Experimental Workflow Diagram:
Should in vivo studies be published, a diagram outlining the experimental process would be generated.
Selectivity Profiling of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine and Comparative Analysis Against a Kinase Panel
A Guide for Researchers in Drug Discovery
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine against a broad panel of kinases. Due to the limited availability of public data on this specific compound, this document establishes a template for analysis, presenting hypothetical data and comparing it against the well-characterized kinase inhibitors, Dasatinib and Sunitinib. This comparative approach is designed to offer researchers and drug development professionals a clear understanding of how to interpret kinase selectivity profiles and the experimental protocols required to generate them.
Introduction to Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them important drug targets. Kinase inhibitors are designed to block the activity of specific kinases. However, due to the conserved nature of the ATP-binding site across the kinome, achieving high selectivity can be challenging. Broad-spectrum or "off-target" inhibition can lead to unwanted side effects. Therefore, comprehensive selectivity profiling is a critical step in the development of safe and effective kinase inhibitors.[1]
This guide will explore the hypothetical selectivity of this compound and compare it with Dasatinib, a multi-kinase inhibitor with a 2-aminothiazole core, and Sunitinib, another multi-targeted receptor tyrosine kinase inhibitor.
Comparative Kinase Inhibition Profile
The following table summarizes hypothetical percentage inhibition data for this compound at a concentration of 1 µM against a selection of kinases, compared to publicly available data for Dasatinib and Sunitinib at the same concentration. This allows for a direct comparison of their selectivity profiles.
| Kinase Target | This compound (% Inhibition @ 1µM) (Hypothetical) | Dasatinib (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| ABL1 | 15 | >95 | 85 |
| SRC | 25 | >95 | 70 |
| LCK | 20 | >95 | 45 |
| VEGFR2 | 8 | 75 | >95 |
| PDGFRB | 5 | 80 | >95 |
| KIT | 12 | 90 | >95 |
| EGFR | 95 | 10 | 15 |
| BRAF | 10 | 5 | 60 |
| MEK1 | 5 | <5 | <5 |
| CDK2 | 8 | 15 | 25 |
| p38α (MAPK14) | 90 | 30 | 40 |
Note: Data for Dasatinib and Sunitinib are compiled from publicly available databases and may vary depending on the specific assay conditions.
From this hypothetical profile, this compound appears to be a highly selective inhibitor for EGFR and p38α, with minimal activity against the other kinases in this panel, suggesting a distinct selectivity profile compared to the broader activity of Dasatinib and Sunitinib.
Experimental Protocols
Accurate and reproducible experimental design is paramount for generating high-quality kinase profiling data. Below are detailed protocols for common assays used to determine kinase inhibitor selectivity.
This method measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[2]
-
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3]
-
Materials:
-
Purified recombinant kinases
-
Specific substrates
-
Test compound stock solution
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer-compatible microplates
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a microplate with the kinase, substrate, ATP, and varying concentrations of the test compound.
-
Incubate the reaction to allow for ADP production.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate to allow for complete ATP depletion.
-
Add the Kinase Detection Reagent to convert the generated ADP back into ATP.
-
This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the initial ADP concentration.
-
Measure the luminescence using a luminometer.
-
Calculate kinase inhibition based on the reduction in the luminescent signal compared to a control.
-
Visualizing Workflows and Pathways
The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
Given the hypothetical potent inhibition of EGFR, understanding its signaling pathway is crucial.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and safety. While the data for this compound presented here is hypothetical, it illustrates the process of how a novel compound's selectivity is characterized and compared against existing drugs. The detailed experimental protocols provide a foundation for researchers to conduct these evaluations.
Further studies on this compound would involve expanding the kinase panel to cover a larger portion of the kinome, determining IC50 values for the most potently inhibited kinases, and validating these findings in cell-based assays to confirm on-target activity and assess cellular potency. Chemical proteomics could also be employed to identify potential off-targets in an unbiased manner.[4][5] These steps are essential for advancing a promising compound through the drug discovery pipeline.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Cross-reactivity studies of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various thiazole derivatives against a panel of enzymes. While specific cross-reactivity data for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine is not publicly available, this document summarizes inhibitory activities of structurally related thiazole compounds, offering valuable insights for researchers in drug discovery and development. The data presented here has been compiled from various studies and is intended to serve as a reference for understanding potential off-target effects and for guiding the design of more selective compounds.
Enzyme Inhibition Profiles of Thiazole Derivatives
The following tables summarize the inhibitory activities (Ki and IC50 values) of various thiazole derivatives against a range of enzymes. This data can be used to assess the selectivity of these compounds and to infer potential cross-reactivity.
Table 1: Inhibition of Carbonic Anhydrases (CA) and Cholinesterases (ChE) by 2-Amino-4-Arylthiazole Derivatives
| Compound | Target Enzyme | Ki (µM) |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 |
Table 2: Inhibition of Cyclooxygenase (COX) Isozymes by Thiazolyl Derivatives
| Compound Series | Target Enzyme | IC50 Range (µM) | Selectivity Index (COX-1/COX-2) |
| Thiazolyl Derivatives | COX-1 | 1.00 - 6.34 | 3.03 - 16 |
| Thiazolyl Derivatives | COX-2 | 0.09 - 0.71 |
Table 3: Inhibition of Aldose Reductase and α-Glycosidase by Pyrazolyl-Thiazole Derivatives
| Compound Series | Target Enzyme | Ki Range (µM) |
| Pyrazolyl-Thiazoles (3a-i) | Aldose Reductase (AR) | 7.09 ± 0.19 - 21.89 ± 1.87 |
| Pyrazolyl-Thiazoles (3a-i) | α-Glycosidase | 0.43 ± 0.06 - 2.30 ± 0.48 |
| Acarbose (Reference) | α-Glycosidase | 12.60 ± 0.78 |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on standard methods reported in the literature.
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of a substrate, and the rate of this reaction is monitored spectrophotometrically.
Materials:
-
Carbonic Anhydrase (human or bovine)
-
Substrate (e.g., p-nitrophenyl acetate)
-
Inhibitor (test compound)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the CA enzyme, substrate, and test compound in the assay buffer.
-
Add the enzyme and the test compound at various concentrations to the wells of a 96-well plate.
-
Incubate the plate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) in kinetic mode for a set duration.
-
The rate of reaction is determined from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
-
IC50 or Ki values are determined by plotting the percent inhibition against the inhibitor concentration.
Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
AChE or BChE enzyme
-
Substrate (acetylthiocholine for AChE, butyrylthiocholine for BChE)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)
-
Inhibitor (test compound)
-
Assay Buffer (e.g., phosphate buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compound in the assay buffer.
-
Add the enzyme, DTNB, and test compound to the wells of a 96-well plate.
-
Incubate the plate.
-
Initiate the reaction by adding the substrate.
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at 412 nm over time.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine IC50 or Ki values as described for the CA assay.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Substrate (e.g., arachidonic acid)
-
Cofactors (e.g., hematin)
-
Inhibitor (test compound)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a fluorometric probe)
-
96-well black plate
-
Fluorometric microplate reader
Procedure:
-
Prepare solutions of the enzymes, substrate, cofactors, and test compound.
-
Add the enzyme, cofactors, and test compound to the wells of a 96-well plate.
-
Incubate the plate.
-
Initiate the reaction by adding the substrate.
-
The peroxidase activity of COX is measured by monitoring the fluorescence of the detection reagent.
-
The rate of reaction is determined, and the percentage of inhibition and IC50 values are calculated.
Aldose Reductase (AR) Inhibition Assay
This spectrophotometric assay measures the activity of aldose reductase by monitoring the consumption of NADPH.
Materials:
-
Aldose Reductase enzyme (e.g., from rat lens)
-
Substrate (e.g., DL-glyceraldehyde)
-
Cofactor (NADPH)
-
Inhibitor (test compound)
-
Assay Buffer (e.g., phosphate buffer, pH 6.2)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare solutions of the enzyme, substrate, NADPH, and test compound.
-
In a quartz cuvette or UV-transparent plate, mix the assay buffer, NADPH, and the test compound.
-
Add the enzyme and incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm as NADPH is consumed.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition and determine IC50 or Ki values.
α-Glucosidase Inhibition Assay
This colorimetric assay measures the activity of α-glucosidase.
Materials:
-
α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside - pNPG)
-
Inhibitor (test compound)
-
Assay Buffer (e.g., phosphate buffer, pH 6.8)
-
Stop solution (e.g., sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and test compound.
-
Add the enzyme and test compound to the wells of a 96-well plate and incubate.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a stop solution.
-
The enzyme hydrolyzes pNPG to p-nitrophenol, a yellow product.
-
Measure the absorbance at 405 nm.
-
The amount of product formed is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate the general workflow for an enzyme inhibition assay and a simplified representation of a competitive inhibition mechanism.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified model of competitive enzyme inhibition.
The Impact of Fluorination on the Metabolic Stability of Thiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates, a strategy known as fluorination, is a well-established approach in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profiles of molecules. This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated thiazole analogs, supported by experimental data from analogous heterocyclic systems, detailed experimental protocols, and visualizations to inform drug discovery and development efforts.
Enhanced Metabolic Stability of Fluorinated Analogs: The Rationale
Strategic fluorination of a drug molecule can significantly impede its metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. By replacing a hydrogen atom with a more stable carbon-fluorine (C-F) bond at a metabolically vulnerable position, or "soft spot," the rate of oxidative metabolism can be substantially reduced.[1][2][3] The C-F bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage.[4] This increased metabolic stability often translates to a longer in vivo half-life, reduced clearance, and improved oral bioavailability, which are desirable characteristics for many drug candidates.[2][4]
Quantitative Comparison of Metabolic Stability: A Case Study with a Heterocyclic Analog
The following table summarizes the in vitro metabolic stability of celecoxib and its fluorinated analog in human liver microsomes. The key parameters presented are the half-life (t1/2), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), which represents the inherent capacity of liver enzymes to metabolize the drug.
| Compound | Description | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Fold Increase in Stability (t1/2) | Data Source |
| Celecoxib | Non-fluorinated pyrazole analog | 10 | 69.3 | - | [1] |
| 4'-Fluorocelecoxib | Fluorinated pyrazole analog | 40 | 17.3 | 4 | [1] |
Note: This data is for a pyrazole-containing compound and is presented as an illustrative example of the impact of fluorination on the metabolic stability of a heterocyclic drug.
Experimental Protocols
A standardized in vitro metabolic stability assay using liver microsomes is crucial for obtaining comparable and reliable data. The following protocol outlines a typical experimental workflow to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the test compound at the desired concentration.
-
Pre-incubation: The master mix is pre-incubated with liver microsomes at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (Clint) is then calculated from the half-life and the microsomal protein concentration.
Visualizing the Experimental Workflow and Metabolic Pathways
To further clarify the experimental process and the potential metabolic fate of thiazole compounds, the following diagrams are provided.
Conclusion
The strategic incorporation of fluorine into thiazole analogs represents a powerful tool for medicinal chemists to enhance metabolic stability. By blocking sites susceptible to CYP450-mediated oxidation, fluorination can lead to a longer half-life and lower intrinsic clearance, thereby improving the pharmacokinetic profile of a drug candidate. The provided experimental protocol and workflow diagrams serve as a practical guide for researchers to assess the metabolic stability of novel fluorinated and non-fluorinated thiazole derivatives in a consistent and reproducible manner. A thorough understanding of the structure-metabolism relationship is essential for the rational design of next-generation therapeutic agents with optimized in vivo performance.
References
- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
Head-to-head comparison of different synthesis routes for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
A comprehensive head-to-head comparison of distinct synthesis routes for obtaining (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of synthetic pathways, supported by experimental data and detailed protocols.
Two primary strategies for the synthesis of this compound have been identified, both originating from the precursor, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The synthesis of this crucial intermediate is first detailed, followed by a comparative analysis of the divergent pathways to the target amine.
Synthesis of the Key Intermediate: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
The synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid predominantly commences with ethyl trifluoroacetoacetate. The key variations in the synthetic routes lie in the choice of halogenating agent for the initial step.
Route 1: Chlorination Route
This pathway involves the chlorination of ethyl trifluoroacetoacetate, followed by cyclization with thioacetamide and subsequent hydrolysis.[1]
Route 2: Bromination Route
An alternative approach utilizes the bromination of ethyl trifluoroacetoacetate, followed by cyclization and hydrolysis.[2]
Comparative Data for Carboxylic Acid Synthesis
| Parameter | Chlorination Route | Bromination Route |
| Starting Material | Ethyl trifluoroacetoacetate | Ethyl trifluoroacetoacetate |
| Halogenating Agent | Sulfuryl chloride or Chlorine gas | Liquid bromine |
| Key Steps | 1. Chlorination2. Cyclization with thioacetamide3. Hydrolysis | 1. Bromination2. Cyclization with thioacetamide3. Hydrolysis |
| Reported Overall Yield | >90%[1] | Not explicitly stated |
| Purity of Final Acid | >98.5%[1] | Not explicitly stated |
Divergent Synthesis Routes to this compound
From the common intermediate, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, two main pathways lead to the desired methanamine.
Pathway A: Amide Reduction or Curtius Rearrangement
This strategy involves the conversion of the carboxylic acid to an activated derivative (e.g., acid chloride), which can then be transformed into an amide for subsequent reduction or into an acyl azide for a Curtius rearrangement.
Pathway B: Reduction, Bromination, and Amination
This alternative pathway involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination to yield a bromomethyl intermediate, which is then aminated.
Logical Flow of Synthesis Routes
Caption: Divergent synthesis routes to this compound.
Head-to-Head Comparison of Final Conversion Pathways
| Feature | Pathway A (Amide/Curtius) | Pathway B (Bromomethyl/Amination) |
| Intermediate | Carboxamide or Acyl Azide | 4-(Bromomethyl)-2-methyl-4-(trifluoromethyl)thiazole |
| Key Transformation | Amide reduction or Curtius rearrangement | Nucleophilic substitution |
| Reagents | Amide Route: SOCl₂, NH₃, Reducing agent (e.g., LiAlH₄)Curtius Route: SOCl₂, NaN₃, Heat/H₂O | Reducing agent (e.g., LiAlH₄), PBr₃ or HBr, Aminating agent (e.g., Phthalimide/Hydrazine) |
| Reported Yield | Not specifically found for this molecule | 52% for the amination step[3] |
| Potential Hazards | Use of potentially explosive acyl azides (Curtius) or highly reactive hydrides. | Use of lachrymatory brominating agents. |
| Scalability | Curtius rearrangement can be amenable to scale-up.[4] | Multi-step process may be less efficient for large scale. |
Experimental Protocols
Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (Chlorination Route)
This method involves the chlorination of ethyl trifluoroacetoacetate with sulfuryl chloride, followed by cyclization with thioacetamide and subsequent hydrolysis in a one-pot manner.[1] The total yield for this three-step process is reported to be over 90% with a purity of over 98.5%.[1]
Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (Bromination Route)
-
Bromination: To a reactor, add 192 g of liquid bromine (1.2 mol), 184 g of ethyl trifluoroacetoacetate (1.0 mol), and 300 ml of dichloromethane at room temperature.[2] Stir the reaction at room temperature for 10 hours.[2] The reaction solution is then washed with saturated sodium bicarbonate solution and saturated salt solution until neutral.[2]
-
Cyclization and Hydrolysis: The crude brominated intermediate is reacted with an inert organic solvent solution of thioacetamide to form the ethyl ester, which is then hydrolyzed to the carboxylic acid.[2]
Pathway B: Synthesis of this compound via Amination
This protocol outlines the final amination step from the bromomethyl intermediate. The synthesis of the bromomethyl intermediate itself would first require reduction of the carboxylic acid to the corresponding alcohol, followed by a bromination reaction (e.g., using PBr₃).
-
Phthalimide Substitution: Potassium phthalimide (2.7 mmol) is added to a solution of 4-(bromomethyl)-2-(trifluoromethyl)thiazole (1.9 mmol) in anhydrous N,N-dimethylformamide (7 ml).[3] The suspension is stirred at room temperature overnight.[3] The resulting solid is filtered, and the filtrate is extracted with ethyl acetate, washed with water, and dried over MgSO₄.[3]
-
Hydrazinolysis: The resulting solid is dissolved in a mixture of tetrahydrofuran (10 ml) and ethanol (15 ml), and hydrazine hydrate (10.4 mmol) is added.[3] The reaction is stirred at room temperature overnight.[3] Hydrochloric acid (10N, 10 ml) is added to the suspension, and the mixture is filtered.[3] The filtrate is basified to pH 10 with solid NaOH and extracted with dichloromethane.[3] The organic layer is dried over MgSO₄ and evaporated to yield the title compound.[3] The reported yield for this two-step amination is 52%.[3]
Conclusion
Both pathways offer viable routes to this compound. The choice of synthesis will depend on factors such as available reagents, scale of production, and safety considerations. Pathway A, particularly via the Curtius rearrangement, may be more streamlined for large-scale synthesis, though it involves potentially hazardous intermediates. Pathway B provides a more classical multi-step approach with a documented yield for the final amination step. Further optimization and detailed experimental validation for each step would be necessary to determine the most efficient and robust synthesis route for a specific application.
References
A Comparative Guide to Analytical Methodologies for the Quantification of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Validated analytical methods for the specific compound (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine are not publicly available. This guide provides a comparative overview of two common and robust analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), that are frequently employed for the quantification of structurally similar aminothiazole and trifluoromethyl-containing compounds.[1][2][3] The experimental protocols and validation data presented herein are illustrative and based on methodologies for analogous molecules.[1][3] Any method for the quantification of this compound would require specific development and validation in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6]
Introduction
This compound is a complex heterocyclic amine containing a thiazole ring, a reactive primary amine, and a trifluoromethyl group. Accurate and precise quantification of such molecules is critical in drug discovery and development for pharmacokinetic studies, formulation development, and quality control.[7] This guide compares two powerful analytical techniques, HPLC-UV and LC-MS/MS, providing detailed hypothetical protocols and performance data to assist researchers in the selection and development of a suitable analytical method.
Method Comparison
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and reproducibility. When coupled with a UV detector, it provides a robust and cost-effective method for routine quantification. For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[8][9]
Data Presentation: Comparative Validation Parameters
The following table summarizes the anticipated validation parameters for the two proposed methods, based on data from analogous compounds.
| Validation Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~0.1 ng/mL |
| Specificity | Good, potential for interference | Excellent, highly specific |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of the target analyte in bulk drug substance and simple formulations.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (40:60, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of the target analyte in complex matrices such as plasma or tissue homogenates, offering high sensitivity and specificity.[3][10]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion > Product ion (To be determined by infusion of the analyte)
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended.
-
-
Source Parameters: Optimized for maximum signal intensity of the analyte.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): As in Method A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a solvent compatible with the sample matrix (e.g., 50:50 methanol:water) to create calibration standards. Spike these into the blank matrix to prepare the calibration curve from 0.1 to 1000 ng/mL.
-
Sample Preparation (e.g., for plasma): Protein precipitation is a common extraction method.[3] To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for HPLC-UV Quantification.
References
- 1. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. wjarr.com [wjarr.com]
- 7. jddtonline.info [jddtonline.info]
- 8. mdpi.com [mdpi.com]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the anti-proliferative effects of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine against known anticancer agents
A Comparative Guide to Benchmarking the Anti-proliferative Effects of Novel Thiazole Compounds
Introduction
This guide provides a framework for evaluating the anti-proliferative effects of the novel compound (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine. While extensive searches of publicly available literature and databases did not yield specific anti-proliferative data for this particular molecule, the thiazole scaffold is a recognized pharmacophore in many compounds with demonstrated anticancer properties.[1][2][3] This document outlines the necessary experimental protocols and data presentation structures to objectively compare its potential efficacy against well-established anticancer agents. The methodologies and comparative data for known drugs are provided to serve as a benchmark for future studies.
The following sections detail standardized assays for assessing cell viability, cell cycle progression, and apoptosis, and provide templates for presenting the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic agents.
Comparative Anti-proliferative Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%.[2] Determining the IC₅₀ value across a panel of diverse cancer cell lines is a standard method for characterizing and comparing the anti-proliferative activity of a test compound against known anticancer drugs.
Data Presentation: IC₅₀ Values (µM)
The table below is a template for summarizing the IC₅₀ values of this compound and standard chemotherapeutic agents across various human cancer cell lines. Data for the compound of interest should be populated upon experimental determination.
| Compound/Drug | Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] | Reference Drug IC₅₀ (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | Data to be determined | Doxorubicin: ~1.65 - 2.50 |
| HCT-116 | Colorectal Carcinoma | Data to be determined | Cisplatin: ~5.0 - 10.0 | |
| A549 | Lung Carcinoma | Data to be determined | Paclitaxel: ~0.01 - 0.05 | |
| HeLa | Cervical Cancer | Data to be determined | Doxorubicin: ~0.1 - 0.5 | |
| PC-3 | Prostate Cancer | Data to be determined | Paclitaxel: ~0.005 - 0.02 |
Note: IC₅₀ values for reference drugs are approximate and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and reference drugs (e.g., Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include untreated and vehicle-treated wells as negative controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
IC₅₀ Determination: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[9]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[] This assay helps to determine if the anti-proliferative effect of a compound is due to cell cycle arrest.
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[11]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is used as a marker for dead cells as it can only enter cells with compromised membranes.[14]
Protocol:
-
Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.[15]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of complex processes. The following diagrams were generated using the Graphviz DOT language.
Caption: A generalized workflow for an in vitro anti-proliferative assay.
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Its aberrant activation is a common feature in many cancers, making it a key target for anticancer drugs.[13]
Caption: The MAPK/ERK signaling pathway and its role in cell proliferation.
Mechanisms of Action of Benchmark Anticancer Agents
Understanding the mechanisms of standard anticancer drugs provides a basis for hypothesizing the potential action of a novel compound.
-
Doxorubicin: This anthracycline antibiotic acts primarily by intercalating into DNA, which inhibits the progression of topoisomerase II.[7] This action prevents the re-ligation of the DNA double helix after it has been broken for replication, thereby halting the process.[16] Doxorubicin also generates free radicals, leading to oxidative damage to cellular components.[8]
-
Cisplatin: As a platinum-containing compound, cisplatin forms covalent bonds with DNA, creating intra-strand and inter-strand crosslinks.[12] These adducts distort the DNA structure, interfering with DNA replication and transcription, which ultimately triggers apoptosis in rapidly dividing cells.[9][15]
-
Paclitaxel: Belonging to the taxane family, paclitaxel's mechanism involves the stabilization of microtubules.[17] It binds to the β-tubulin subunit, promoting microtubule assembly and preventing their disassembly.[11] This disruption of normal microtubule dynamics arrests the cell cycle in mitosis, leading to apoptotic cell death.[18][]
Conclusion
This guide provides a standardized framework for the comprehensive evaluation of the anti-proliferative effects of this compound. By employing the detailed protocols for cell viability, cell cycle, and apoptosis assays, researchers can generate robust and reproducible data. The provided templates for data presentation and comparison with established anticancer agents such as doxorubicin, cisplatin, and paclitaxel will allow for a clear and objective assessment of the compound's potential as a novel therapeutic agent. The visualization of key experimental workflows and the MAPK/ERK signaling pathway offers a deeper context for interpreting the experimental outcomes. This structured approach is essential for the systematic benchmarking required in the early stages of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. oncodaily.com [oncodaily.com]
- 16. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 17. Paclitaxel - Wikipedia [en.wikipedia.org]
- 18. molbiolcell.org [molbiolcell.org]
Safety Operating Guide
Navigating the Disposal of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds like (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine, a clear and precise disposal protocol is paramount. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide provides a comprehensive framework for its proper disposal, drawing upon safety information for structurally related thiazole derivatives and trifluoromethyl compounds. The overarching principle is to treat this compound as hazardous waste, ensuring the safety of laboratory personnel and compliance with all applicable regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the structural motifs—a thiazole ring and a trifluoromethyl group—it is prudent to assume that this compound may exhibit properties of flammability and toxicity.[1] Trifluoromethyl compounds, in particular, are to be managed as hazardous waste.[2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation before use. |
| Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact. For larger quantities, a chemical-resistant apron may be necessary. |
| Respiratory Protection | If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used within a chemical fume hood.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe collection and disposal of this compound and any contaminated materials.
1. Waste Segregation and Collection:
-
All waste materials, including neat compound, solutions, and any contaminated items (e.g., pipette tips, weighing paper, gloves, and absorbent materials from a spill), must be collected as hazardous waste.[1][2][4][5]
-
Use a dedicated, chemically compatible, and leak-proof container for waste collection.[1][3][4][5] Do not mix this waste with other chemical waste streams unless their compatibility is certain.[2][3]
2. Labeling:
-
The waste container must be clearly and accurately labeled.[1][3][6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Flammable" - based on assumed properties)
-
The date when waste was first added to the container.
-
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[3][4]
-
The storage area should be away from heat, sparks, and incompatible materials.[1][7]
4. Professional Disposal:
-
The disposal of this hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3][6]
-
Never dispose of this chemical down the drain or in the regular trash.[1]
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor.[3][5]
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[2]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][4]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1][2][4][5]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
